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  • Product: Z-Val-tyr-OH
  • CAS: 862-26-0

Core Science & Biosynthesis

Foundational

The Carboxybenzyl (Z) Group: A Technical Guide to its Function in Z-Val-Tyr-OH

For Researchers, Scientists, and Drug Development Professionals Executive Summary The controlled, sequential synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. This process relies o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The controlled, sequential synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. This process relies on the strategic use of protecting groups to temporarily mask reactive functional groups, thereby preventing unwanted side reactions and ensuring the formation of the desired peptide sequence. The carboxybenzyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, was a watershed innovation that transformed peptide synthesis from an art of uncontrolled polymerization into a precise science.[1][2] This technical guide provides an in-depth analysis of the Z group's function, focusing on its specific role in the N-terminally protected tripeptide, Z-Val-Tyr-OH. We will explore the chemical principles behind its protective function, its stability profile, its strategic importance in orthogonal synthesis, and detailed protocols for its application and removal.

The Genesis and Core Principle of the Z Protecting Group

Prior to the 1930s, the direct coupling of amino acids was a formidable challenge.[1] The presence of both a nucleophilic amino group and an electrophilic carboxylic acid on each amino acid led to uncontrolled self-polymerization, yielding intractable mixtures.[1] The introduction of the carboxybenzyl group provided the first robust solution to this problem.[3]

The core function of the Z group is to decrease the nucleophilicity of the α-amino group on an amino acid. This is achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl), typically under basic Schotten-Baumann conditions.[4][5] The reaction converts the highly reactive primary amine into a significantly less reactive carbamate, which is stable under the conditions required for subsequent peptide bond formation.[6] This stability prevents the N-protected amino acid from reacting with itself, allowing its carboxyl group to be selectively activated and coupled to the free amino group of another amino acid.[7]

Caption: Mechanism of Z group introduction onto Valine.

Structural Elucidation and Synthetic Role in Z-Val-Tyr-OH

In the context of the tripeptide Z-Val-Tyr-OH, the "Z" designation explicitly states that the N-terminus—the alpha-amino group of the valine residue—is protected by a benzyloxycarbonyl group. The structure consists of valine, tyrosine, and a terminal hydroxyl group, linked by two peptide bonds. The C-terminal carboxyl group of tyrosine remains as a free acid (-OH).

The presence of the Z group is fundamental to the rational synthesis of this molecule. A common synthetic route would involve:

  • Protection: The amino group of L-Valine is first protected with the Z group to create Z-Val-OH.

  • Activation & Coupling: The free carboxyl group of Z-Val-OH is activated (e.g., using a carbodiimide reagent) and then reacted with the free amino group of L-Tyrosine (whose own carboxyl group might be temporarily protected as an ester).

  • Deprotection (if necessary): If the tyrosine carboxyl group was protected, it would be deprotected to yield Z-Val-Tyr-OH.

This stepwise process, enabled by the Z group, ensures a defined sequence and prevents the formation of undesired products like Val-Val-Tyr or Tyr-Val.

G Z_Group Z Group (Benzyloxycarbonyl) Valine Valine Residue Z_Group->Valine Protects N-Terminus PeptideBond1 Peptide Bond (-CO-NH-) Valine->PeptideBond1 Tyrosine Tyrosine Residue PeptideBond1->Tyrosine COOH_Group Free Carboxyl (-COOH) Tyrosine->COOH_Group C-Terminus

Caption: Structural components of the Z-Val-Tyr-OH tripeptide.

Chemical Properties and Orthogonal Strategy

The utility of a protecting group is defined by its stability and the specific conditions required for its removal. The Z group is renowned for its robustness, providing a reliable shield for the amino function under a variety of conditions.

Stability Profile:

  • Stable: The Z group is stable towards weakly acidic and basic conditions.[4] This is crucial as it allows for the selective removal of other protecting groups without affecting the Z-protected amine.

  • Labile: The Z group is cleaved under two primary sets of conditions:

    • Catalytic Hydrogenolysis: A mild and clean method using H₂ gas and a palladium catalyst (Pd/C).[5][8]

    • Strong Acidolysis: Harsh conditions such as hydrogen bromide (HBr) in acetic acid.[3][7]

Orthogonality in Peptide Synthesis: The concept of "orthogonality" refers to the use of multiple classes of protecting groups in a single synthesis that can be removed under distinct chemical conditions without affecting the others.[9] The Z group is orthogonal to the two most common N-terminal protecting groups used in modern solid-phase peptide synthesis (SPPS): the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group and the acid-labile Boc (tert-butoxycarbonyl) group.[4][5] This allows for complex synthetic strategies, such as the protection of amino acid side chains (e.g., the ε-amino group of Lysine) with a Z group, while the main peptide chain is assembled using an Fmoc or Boc strategy at the N-terminus.[9]

Protecting GroupAbbreviationChemical ClassCleavage Conditions
Benzyloxycarbonyl Z, CbzCarbamateH₂/Pd/C (Hydrogenolysis) or HBr/AcOH (Strong Acid)[10]
tert-Butoxycarbonyl BocCarbamateModerate Acid (e.g., Trifluoroacetic Acid, TFA)[10][11]
9-Fluorenylmethyloxycarbonyl FmocCarbamateMild Base (e.g., Piperidine in DMF)[10][11]

Key Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the introduction and cleavage of the Z group.

Protocol 1: N-terminal Protection of Valine (Schotten-Baumann Reaction)

This protocol describes the protection of an amino acid using benzyl chloroformate.[1]

  • Dissolution: Dissolve L-Valine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 equivalents) in a flask. Cool the mixture in an ice bath to 0-5 °C.

  • Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate (1.1 equivalents) dropwise. It is critical to maintain the temperature below 5 °C to minimize side reactions.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.

  • Acidification & Extraction: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 using 1 M HCl. The Z-protected amino acid will precipitate or can be extracted with an organic solvent such as ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the Z-Val-OH product.

Protocol 2: Cleavage of the Z Group via Catalytic Hydrogenolysis

This protocol describes the mild removal of the Z group from a peptide like Z-Val-Tyr-OH.[1][4]

  • Setup: In a round-bottom flask suitable for hydrogenation, dissolve the Z-protected peptide (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the peptide). Caution: The Pd/C catalyst can be pyrophoric when dry and should be handled with care, preferably under an inert atmosphere or by adding it to the solvent quickly.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask to remove air and backfill with hydrogen gas (H₂). Repeat this evacuation/backfill cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically using a balloon or at 1-3 atm) at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to completely remove the Pd/C catalyst. Wash the filter pad with additional solvent to ensure all product is recovered.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure. The byproducts of the reaction, toluene and carbon dioxide, are volatile and are removed during this step, yielding the deprotected peptide.

G cluster_workflow Z Group Cleavage Workflow Start Dissolve Z-Peptide Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Hydrogenate Evacuate & Fill with H₂ Gas Add_Catalyst->Hydrogenate React Stir under H₂ (Monitor by TLC) Hydrogenate->React Filter Filter through Celite® React->Filter Reaction Complete Concentrate Concentrate (Rotary Evaporator) Filter->Concentrate End Deprotected Peptide Concentrate->End

Caption: Experimental workflow for Z group cleavage by hydrogenolysis.

Conclusion

The carboxybenzyl (Z) protecting group, though one of the oldest in the peptide chemist's toolkit, remains a valuable and highly relevant tool.[4] Its function in Z-Val-Tyr-OH is to serve as a robust, temporary mask for the N-terminal amine of valine, enabling the controlled and sequential construction of the tripeptide. Its well-understood stability profile and orthogonality with other common protecting groups ensure its continued application in complex synthetic strategies, particularly in solution-phase synthesis and for the protection of amino acid side chains.[3][9] The reliable and clean cleavage by catalytic hydrogenolysis further cements its status as a foundational technique for researchers and drug development professionals.

References

  • BenchChem. (2025). The Carboxybenzyl (Z) Group: A Technical Guide to its Function in Peptide Chemistry.
  • EvitaChem. (n.d.). Buy Z-Tyr-val-OH (EVT-1656737).
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • BOC Sciences. (n.d.). Solid-phase peptide synthesis introduction.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Wikipedia. (n.d.). Peptide synthesis.
  • AAPPTec. (n.d.).
  • Master Organic Chemistry. (2018).
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
  • Matyjas, E., et al. (n.d.).
  • Al-Dulayymi, J. R., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.

Sources

Exploratory

Z-Val-Tyr-OH: A Strategic Dipeptide Building Block for Bioactive Peptides and Sensory Compounds

Introduction to Z-Val-Tyr-OH in Peptide Engineering In the landscape of peptide synthesis and drug development, N-benzyloxycarbonyl-L-valyl-L-tyrosine (Z-Val-Tyr-OH) serves as a critical intermediate and building block[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Z-Val-Tyr-OH in Peptide Engineering

In the landscape of peptide synthesis and drug development, N-benzyloxycarbonyl-L-valyl-L-tyrosine (Z-Val-Tyr-OH) serves as a critical intermediate and building block[1]. The presence of the benzyloxycarbonyl (Z or Cbz) protecting group at the N-terminus imparts essential lipophilicity and steric shielding, preventing unwanted side reactions during coupling phases[1]. The specific sequence—valine (aliphatic, branched) followed by tyrosine (aromatic, hydroxylated)—provides a unique steric and electronic profile that is highly valued in the synthesis of protease inhibitors, neuropeptide analogs, and bioactive 2,5-diketopiperazines (DKPs)[2][3].

This technical guide explores the mechanistic utility of Z-Val-Tyr-OH, detailing its application in enzymatic peptide synthesis and its transformation into bioactive cyclic dipeptides.

Enzymatic Peptide Synthesis Using Z-Val-Tyr-OH

Traditional chemical peptide synthesis often struggles with racemization and requires toxic coupling reagents. Enzymatic synthesis using proteolytic enzymes (e.g., papain, thermolysin, pepsin) offers a stereoselective and environmentally benign alternative[2]. Z-Val-Tyr-OH acts as an excellent carboxyl component in these reactions due to the Z-group's ability to fit into the hydrophobic binding pockets of specific proteases[2].

Mechanistic Causality in Enzyme Selection

The choice of enzyme dictates the success of the coupling reaction. Research demonstrates a striking difference in enzyme efficacy when Z-Val-Tyr-OH is used as the carboxyl donor[2]. While papain (a cysteine protease) effectively catalyzes the formation of peptide bonds with amine components like phenylalanine diphenylmethyl ester, enzymes like nagarse and thermolysin are often ineffective for this specific dipeptide substrate due to steric clashes in their active sites[2].

Protocol: Enzymatic Coupling of Z-Val-Tyr-OH

Objective: Synthesize a tetrapeptide derivative using Z-Val-Tyr-OH and an amine component via papain catalysis.

Step-by-Step Methodology:

  • Preparation of Buffer: Prepare 20 mL of an acetate buffer solution adjusted to pH 4.5[2]. Causality: Papain's catalytic triad requires a slightly acidic to neutral pH to maintain the active thiolate-imidazolium ion pair.

  • Substrate Addition: Dissolve 1.0 mmol of Z-Val-Tyr-OH (carboxyl component) and 1.0 mmol of the target amine component (e.g., H-Phe-Val-OBut) in the buffer[2].

  • Enzyme Introduction: Add 100 mg of papain to the mixture[2].

  • Incubation: Incubate the reaction mixture at 38 °C for 24 hours under gentle agitation[2]. Causality: 38 °C provides optimal thermodynamic energy for the enzymatic turnover without denaturing the protease.

  • Isolation: Terminate the reaction by acidifying the solution (if necessary) or by solvent extraction. Wash the organic layer with 1 M aqueous sodium hydroxide and 2 M hydrochloric acid to remove unreacted precursors[2].

  • Purification: Recrystallize the product from an ethanol-water mixture to yield the pure protected peptide[2].

EnzymaticSynthesis A Z-Val-Tyr-OH (Carboxyl Donor) D Incubation (pH 4.5, 38°C, 24h) A->D B Amine Component (e.g., H-Phe-Val-OBut) B->D C Papain Enzyme (Catalyst) C->D Stereoselective Catalysis E Elongated Peptide (Z-Val-Tyr-Phe-Val-OBut) D->E Peptide Bond Formation

Workflow for the enzymatic synthesis of elongated peptides using Z-Val-Tyr-OH.

Synthesis of Bioactive 2,5-Diketopiperazines (DKPs)

2,5-Diketopiperazines are cyclic dipeptides known for diverse biological activities, including antimicrobial, antitumor, and sensory properties. Z-Val-Tyr-OH is a direct precursor for the synthesis of cis-cyclo(L-Val-L-Tyr), a compound identified as a key bitter taste modulator in roasted cocoa nibs (Theobroma cacao)[3].

Protocol: Deprotection and Cyclization to cis-cyclo(L-Val-L-Tyr)

Objective: Convert Z-Val-Tyr-OH into the cyclic dipeptide cis-cyclo(L-Val-L-Tyr) via acid-catalyzed deprotection and spontaneous cyclization.

Step-by-Step Methodology:

  • Reagent Mixing: To a solution of 1.2 mmol Z-Val-Tyr-OH in 2.0 mL of absolute methanol, add 0.6 mmol of 2,2-dimethoxypropane and 125 μL of hydrochloric acid (32%)[3]. Causality: HCl facilitates the removal of the Z-protecting group, while 2,2-dimethoxypropane acts as a water scavenger to drive the esterification/cyclization equilibrium forward.

  • Cyclization Reaction: Stir the mixture continuously for 24 hours at room temperature[3]. The removal of the Z-group exposes the N-terminal amine, which subsequently attacks the C-terminal ester/acid to form the stable 6-membered DKP ring.

  • Solvent Removal: Remove the solvent under vacuum and dissolve the resulting residue in a minimal amount of absolute methanol[3].

  • Crystallization: Add 50 mL of diethyl ether to induce crystallization of the product. Discard the supernatant and repeat the ether wash twice[3].

  • Lyophilization: Suspend the isolated compound in 10 mL of water and freeze-dry it three times to yield cis-cyclo(L-Val-L-Tyr) as a white, amorphous powder (>99% purity)[3].

DKPSynthesis Step1 Z-Val-Tyr-OH (Linear Precursor) Step2 Acidic Deprotection (HCl, Methanol, 24h) Step1->Step2 2,2-dimethoxypropane Step3 Spontaneous Cyclization (Intramolecular Attack) Step2->Step3 - Benzyl Alcohol Step4 cis-cyclo(L-Val-L-Tyr) (Bioactive DKP) Step3->Step4 Crystallization & Freeze-drying

Chemical pathway for the synthesis of cyclic dipeptides from Z-Val-Tyr-OH.

Quantitative Data and Sensory Activity

The cyclic derivative of Z-Val-Tyr-OH, cis-cyclo(L-Val-L-Tyr), has been extensively characterized using LC-MS/MS and NMR[3][4]. Its role in the sensory profile of cocoa is quantified by its Dose-over-Threshold (DoT) factor.

Table 1: Analytical and Sensory Properties of Z-Val-Tyr-OH Derived DKP [3][4]

CompoundPrecursorYield (%)LC-MS (ESI+) m/zSensory ProfileDoT Factor in Cocoa
cis-cyclo(L-Val-L-Tyr)Z-Val-Tyr-OH24%263 ([M + 1]+)Bitter, metallic< 1.0 (Sub-threshold)
cis-cyclo(L-Val-L-Leu)Z-Val-Leu-OH56%213 ([M + 1]+)Bitter> 1.0 (Active contributor)

Note: While cis-cyclo(L-Val-L-Tyr) is present in cocoa, its DoT factor indicates it exists below its individual bitter taste threshold, acting synergistically rather than as a primary bitterant[4].

References

  • The Synthesis of Peptides by Means of Proteolytic Enzymes Source: Bulletin of the Chemical Society of Japan (via SciSpace / OUP) URL:[Link] (Representative URL for BCSJ enzymatic synthesis papers)

  • Structures, Sensory Activity, and Dose/Response Functions of 2,5-Diketopiperazines in Roasted Cocoa Nibs (Theobroma cacao) Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • N-Benzyloxycarbonyl-L-valyl-L-tyrosine methyl ester (PubChem CID: 162973) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Foundational

A Technical Guide to Z-Val-Tyr-OH: A Molecular Probe for Elucidating Enzyme-Substrate Interactions

Abstract In the intricate fields of enzymology and drug development, understanding the precise mechanisms of enzyme-substrate interactions is paramount. Small molecule inhibitors serve as indispensable tools for probing...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the intricate fields of enzymology and drug development, understanding the precise mechanisms of enzyme-substrate interactions is paramount. Small molecule inhibitors serve as indispensable tools for probing enzyme active sites, characterizing catalytic mechanisms, and providing scaffolds for therapeutic design. This technical guide provides an in-depth examination of N-Carbobenzyloxy-L-valyl-L-tyrosine (Z-Val-Tyr-OH), a dipeptide analogue that has proven instrumental in the study of metalloproteases, particularly Carboxypeptidase A. We will explore its chemical properties, mechanism of action, and its core applications in both kinetic and structural analyses. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational principles and detailed, field-proven protocols to leverage Z-Val-Tyr-OH as a powerful molecular probe.

Introduction: The Imperative of Characterizing Enzyme-Substrate Interactions

Enzymes are the catalysts of life, governing nearly all biochemical reactions within organisms. Their remarkable specificity and efficiency stem from the intricate three-dimensional architecture of their active sites, which are tailored to bind specific substrates. The study of these interactions is a cornerstone of biochemistry, providing fundamental insights into biological pathways and disease pathogenesis. For drug development professionals, the enzyme active site is a primary target for therapeutic intervention. Designing molecules that can modulate enzyme activity requires a granular understanding of how substrates and inhibitors bind.

Proteases, enzymes that catalyze the hydrolysis of peptide bonds, are a particularly vital class of enzymes involved in processes ranging from digestion to apoptosis. Metalloexopeptidases like Carboxypeptidase A (CPA), which cleaves C-terminal amino acids with aromatic or branched aliphatic side chains, have served as a model system for enzyme catalysis for decades.[1] Tool compounds—stable, well-characterized inhibitors—are essential for dissecting the function of such enzymes. Z-Val-Tyr-OH, with its peptide-like structure, serves as an exemplary tool for this purpose.

Z-Val-Tyr-OH: A Molecular Probe for Protease Active Sites

Z-Val-Tyr-OH, or Cbz-Val-Tyr-OH, is a synthetic dipeptide derivative designed to mimic the C-terminal portion of a natural peptide substrate. Its structure is key to its function as a competitive inhibitor.

Table 1: Chemical Properties of Z-Val-Tyr-OH

PropertyValue
Full Name N-Carbobenzyloxy-L-valyl-L-tyrosine
Molecular Formula C₂₂H₂₆N₂O₆
Molar Mass 414.45 g/mol
Synonyms Cbz-Val-Tyr-OH, ZVT
The Role of Each Molecular Moiety
  • L-Tyrosine (Tyr): The C-terminal tyrosine residue with its free carboxylate group is the primary recognition element for exopeptidases like Carboxypeptidase A. The aromatic side chain fits into the S1' specificity pocket of the enzyme, a deep, hydrophobic cleft that accommodates bulky aromatic or aliphatic residues. The terminal carboxylate coordinates with key active site residues, such as Arg-145, anchoring the inhibitor.[2]

  • L-Valine (Val): The penultimate valine residue provides an additional interaction point within the active site, mimicking the P1 position of a natural substrate.

  • N-Carbobenzyloxy (Cbz or Z) Group: This N-terminal protecting group is crucial.[3] The benzyloxycarbonyl group is a stable carbamate that prevents the amino group of valine from being recognized as a substrate for N-terminal cleavage by other proteases.[4][5] Its aromatic nature also contributes to the overall hydrophobicity and binding affinity of the molecule. This protection ensures that the molecule acts as a dead-end inhibitor rather than a substrate.[6]

Mechanism of Action: Competitive Inhibition

Z-Val-Tyr-OH functions as a classic competitive inhibitor . It reversibly binds to the enzyme's active site, the same site that the natural substrate would occupy. By doing so, it directly competes with the substrate, preventing the formation of the enzyme-substrate complex and subsequent catalysis.

The binding is governed by the law of mass action; the level of inhibition depends on the concentrations of the inhibitor, the substrate, and their respective affinities for the enzyme. This mode of action is a hallmark of inhibitors that are structural analogues of the substrate, which is precisely the case for Z-Val-Tyr-OH.

Application I: Kinetic Analysis of Enzyme Inhibition

One of the most powerful applications of Z-Val-Tyr-OH is in the kinetic characterization of enzyme activity. By measuring the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor, one can determine its potency, expressed as the inhibition constant (Kᵢ).

The "Why": Insights from Kinetic Data
  • Determining Inhibition Potency (Kᵢ): The Kᵢ value is a measure of the inhibitor's affinity for the enzyme. A lower Kᵢ signifies a tighter binding and a more potent inhibitor. This quantitative data is crucial for comparing different inhibitors or understanding the impact of mutations on the active site.

  • Confirming Mechanism of Action: The pattern of inhibition observed in kinetic plots (e.g., Lineweaver-Burk plots) provides direct evidence for the mechanism. For competitive inhibition by Z-Val-Tyr-OH, one expects to see an increase in the apparent Michaelis constant (Kₘ) with no change in the maximum velocity (Vₘₐₓ).[7]

  • Probing the Active Site: By using Z-Val-Tyr-OH and its analogues, researchers can perform Structure-Activity Relationship (SAR) studies. For instance, replacing the tyrosine with a different amino acid can reveal the stringency of the S1' pocket's specificity.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis P1 Prepare Buffer (e.g., Tris-HCl, pH 7.5) A1 Dispense Buffer, Enzyme, and Inhibitor into wells/ cuvettes P1->A1 P2 Prepare Enzyme Stock (e.g., Carboxypeptidase A) P2->A1 P3 Prepare Substrate Stock (e.g., Hippuryl-L-phenylalanine) A3 Initiate reaction by adding Substrate P3->A3 P4 Prepare Inhibitor Stock (Z-Val-Tyr-OH) P4->A1 A2 Pre-incubate to equilibrate temperature (e.g., 25°C) A1->A2 A2->A3 A4 Monitor absorbance change over time (e.g., at 254 nm) A3->A4 D1 Calculate Initial Velocities (v₀) A4->D1 D2 Generate Michaelis-Menten and Lineweaver-Burk Plots D1->D2 D3 Determine Kinetic Parameters (Vmax, Km, Ki) D2->D3

Detailed Protocol: Determining the Kᵢ of Z-Val-Tyr-OH against Carboxypeptidase A

This protocol describes a continuous spectrophotometric assay to determine the inhibition constant (Kᵢ) of Z-Val-Tyr-OH for bovine pancreatic Carboxypeptidase A (CPA).[8]

Self-Validation and Controls: This protocol incorporates essential controls for self-validation. A "no inhibitor" control is used to determine the uninhibited Kₘ and Vₘₐₓ. A "no enzyme" control ensures that the substrate is stable and does not degrade non-enzymatically under the assay conditions.

Materials and Reagents:

  • Carboxypeptidase A (from bovine pancreas), PMSF-treated to inhibit contaminating proteases.[8]

  • Z-Val-Tyr-OH (Inhibitor)

  • Hippuryl-L-phenylalanine (Substrate)[8]

  • Tris-HCl buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5)[8]

  • 10% Lithium Chloride (for dissolving CPA)[8]

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitor

  • UV-transparent 96-well plates or quartz cuvettes

  • Temperature-controlled spectrophotometer or plate reader capable of reading at 254 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare 25 mM Tris-HCl, 500 mM NaCl, and adjust the pH to 7.5 at 25°C.[8]

    • Enzyme Stock: Carefully dissolve CPA crystals in cold 10% LiCl to a concentration of ~1 mg/mL. Allow the solution to clear completely before use.[8] Determine the precise protein concentration via A₂₇₈. Prepare a working stock by diluting the enzyme in assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 5-20 nM), optimized to yield a linear reaction rate for at least 5-10 minutes.

    • Substrate Stock: Prepare a 10 mM stock solution of Hippuryl-L-phenylalanine in the assay buffer.

    • Inhibitor Stock: Prepare a 10 mM stock solution of Z-Val-Tyr-OH in DMSO.

  • Assay Setup (for a 200 µL 96-well plate format):

    • Prepare a series of inhibitor dilutions from the stock. A typical experiment will test 5-7 inhibitor concentrations, spanning at least two orders of magnitude around the expected Kᵢ (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 250 µM).

    • Prepare a series of substrate dilutions. To accurately determine Kₘ, use at least 6-8 substrate concentrations, ranging from approximately 0.2 x Kₘ to 5 x Kₘ (e.g., 50 µM to 1000 µM for CPA with this substrate).[8]

    • In each well, combine the assay buffer, the desired concentration of Z-Val-Tyr-OH, and the enzyme solution. The total volume before adding the substrate should be 180 µL. Include "no inhibitor" and "no enzyme" controls.

    • Pre-incubate the plate at 25°C for 5-10 minutes to allow the inhibitor to bind to the enzyme and to reach thermal equilibrium.[8]

  • Data Acquisition:

    • Initiate the reaction by adding 20 µL of the appropriate substrate dilution to each well. Mix quickly and thoroughly.

    • Immediately begin monitoring the increase in absorbance at 254 nm every 15-30 seconds for 5-10 minutes.[8] This wavelength detects the formation of hippuric acid, one of the reaction products.[9]

  • Data Analysis:

    • For each concentration of substrate and inhibitor, calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot. Convert ΔA/min to µmol/min using the molar extinction coefficient of hippuric acid (ε₂₅₄ = 0.36 mM⁻¹cm⁻¹).[9]

    • Generate a Michaelis-Menten plot (v₀ vs. [Substrate]) for each inhibitor concentration.

    • To determine the kinetic parameters, create a Lineweaver-Burk (double reciprocal) plot (1/v₀ vs. 1/[Substrate]).

    • For a competitive inhibitor, the resulting lines will intersect on the y-axis. The x-intercept of each line is -1/Kₘᵃᵖᵖ, where Kₘᵃᵖᵖ is the apparent Kₘ.

    • The Kᵢ can be calculated from the relationship: Kₘᵃᵖᵖ = Kₘ(1 + [I]/Kᵢ), where [I] is the inhibitor concentration. Alternatively, a secondary plot of Kₘᵃᵖᵖ vs. [I] will yield a straight line with a slope of Kₘ/Kᵢ and a y-intercept of Kₘ.

Application II: Elucidating Enzyme Structure and Binding Modes

While kinetics provides information on how strongly an inhibitor binds, structural biology techniques like X-ray crystallography reveal how it binds at an atomic level. Z-Val-Tyr-OH is an excellent tool for these studies because its stability and high affinity facilitate the formation of a well-defined enzyme-inhibitor complex.

The "Why": Insights from Structural Data
  • Visualizing the Binding Pocket: Co-crystallizing an enzyme with Z-Val-Tyr-OH provides a high-resolution snapshot of the active site. This allows researchers to map the precise hydrogen bonds, hydrophobic interactions, and metal coordination that govern binding.

  • Understanding Induced Fit: Comparing the structure of the free enzyme (apo) with the inhibitor-bound (holo) form can reveal conformational changes that occur upon binding. For example, the binding of ligands to CPA is known to induce a significant movement in the side chain of residue Tyr-248, a key component of its catalytic mechanism.[1]

  • Guiding Drug Design: An experimental structure of a lead compound or a tool compound like Z-Val-Tyr-OH bound to its target is invaluable for structure-based drug design. It allows computational chemists to design new molecules with improved affinity and selectivity by modifying the inhibitor to make more favorable contacts with the enzyme.

G cluster_prep 1. Sample Preparation cluster_cryst 2. Crystallization cluster_analysis 3. Structure Determination P1 Purify target enzyme to high homogeneity (>95%) C1 Set up crystallization trials (e.g., vapor diffusion) P1->C1 C2 Co-crystallize enzyme with excess inhibitor OR soak apo-enzyme crystals in inhibitor solution P1->C2 P2 Prepare concentrated solution of Z-Val-Tyr-OH P2->C2 C1->C2 C3 Harvest and cryo-protect well-formed crystals C2->C3 D1 Collect X-ray diffraction data C3->D1 D2 Process data and solve the structure (Molecular Replacement) D1->D2 D3 Build and refine the atomic model of the enzyme-inhibitor complex D2->D3 D4 Analyze binding interactions and conformational changes D3->D4

Broader Implications in Drug Development

The insights gained from studying tool compounds like Z-Val-Tyr-OH are not merely academic. They form the foundation of rational drug design. The detailed kinetic and structural understanding of how a simple dipeptide analogue interacts with a model protease like CPA can be extrapolated to more complex systems.

  • Scaffold for New Inhibitors: The Val-Tyr motif can serve as a starting point or "scaffold" for designing more potent and selective inhibitors. For example, the terminal carboxylate can be replaced with a zinc-binding group (e.g., a phosphonate or hydroxamate) to create extremely high-affinity, "transition-state analogue" inhibitors.[10]

  • Validating Drug Targets: Before investing heavily in a full-scale drug discovery campaign, it is crucial to validate that inhibiting a target enzyme will have the desired therapeutic effect. Simple, commercially available tools like Z-Val-Tyr-OH allow for rapid in vitro and cell-based experiments to test this hypothesis.

  • Building Predictive Models: The quantitative data (Kᵢ values) and structural information gathered from a series of tool compounds help build and refine computational models (e.g., QSAR, docking simulations) that can predict the affinity of novel, un-synthesized molecules, thereby accelerating the discovery process.

Conclusion

Z-Val-Tyr-OH is more than just a chemical reagent; it is a powerful molecular probe that provides a window into the fundamental mechanisms of enzyme-substrate recognition. Its simple, yet effective, design as a competitive inhibitor of metalloproteases like Carboxypeptidase A allows for robust kinetic characterization and high-resolution structural analysis. The principles and protocols detailed in this guide demonstrate how this single molecule can be leveraged to generate critical data that informs our understanding of enzyme catalysis and fuels the engine of modern, structure-based drug discovery. By explaining the causality behind experimental choices and providing self-validating protocols, this guide empowers researchers to confidently employ Z-Val-Tyr-OH in their own investigations.

References

  • Bio-protocol. (2016, December 5). Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes. Bio-protocol. Available from: [Link]

  • Bio-protocol. (2025, December 20). Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes. Bio-protocol. Available from: [Link]

  • Merck Millipore. (n.d.). Enzymatic Assay: Carboxypeptidase. Merck Millipore. Available from: [Link]

  • Thieme Chemistry. (n.d.). 2 Protection of Functional Groups. Thieme Chemistry. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 10). The Strategic Use of N-Benzyloxycarbonyl-L-proline in Custom Peptide Synthesis. Available from: [Link]

  • Wikipedia. (n.d.). Carboxypeptidase A. Wikipedia. Available from: [Link]

  • M-CSA. (n.d.). Carboxypeptidase A. M-CSA. Available from: [Link]

  • Kaplan, A. P., & Bartlett, P. A. (1991). Synthesis and evaluation of an inhibitor of carboxypeptidase A with a Ki value in the femtomolar range. Biochemistry, 30(33), 8165–8170. Available from: [Link]

  • Domínguez, E., et al. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. MDPI. Available from: [Link]

  • Brune, W., et al. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. Available from: [Link]

  • Barber, A. K., & Fisher, J. R. (1972). A mechanism of action for carboxypeptidase A. Proceedings of the National Academy of Sciences of the United States of America, 69(10), 2970–2974. Available from: [Link]

  • Chemistry LibreTexts. (2021, July 31). 25.9: Enzymes. Chemistry LibreTexts. Available from: [Link]

  • Johnson, R. J., & Geeves, M. A. (2021). Steady-state enzyme kinetics. The Biochemist. Available from: [Link]

  • Meyer, F., et al. (2024). Mode of Metal Ligation Governs Inhibition of Carboxypeptidase A. MDPI. Available from: [Link]

  • Mock, W. L., & Tsay, J. T. (1988). pK values for active site residues of carboxypeptidase A. Journal of Biological Chemistry, 263(18), 8635–8641. Available from: [Link]

  • Jarosz, M., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PMC. Available from: [Link]

  • Kumar, A., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Available from: [Link]

  • Shoham, G., Rees, D. C., & Lipscomb, W. N. (1984). Effects of pH on the structure and function of carboxypeptidase A: crystallographic studies. Proceedings of the National Academy of Sciences of the United States of America, 81(24), 7767–7771. Available from: [Link]

  • IntechOpen. (2017, March 29). Kinetic Modelling of Enzyme Catalyzed Biotransformation Involving Activations and Inhibitions. IntechOpen. Available from: [Link]

  • Zhang, Z. Y. (2002). Protein-tyrosine phosphatases: biological function, structural characteristics, and mechanism of catalysis. Critical reviews in biochemistry and molecular biology, 37(6), 421–463. Available from: [Link]

  • MDPI. (2025, October 31). Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration. MDPI. Available from: [Link]

  • Jacobitz, A. W., et al. (n.d.). Sortase Transpeptidases: Structural Biology and Catalytic Mechanism. eScholarship.org. Available from: [Link]

  • ResearchGate. (n.d.). L-tyrosine-bound ThiH structure reveals C–C bond break differences within radical SAM aromatic amino acid lyases. ResearchGate. Available from: [Link]

  • Hosaka, T., et al. (2022). Crystal Structure of an Archaeal Tyrosyl-tRNA Synthetase Bound to Photocaged L-Tyrosine and Its Potential. Semantic Scholar. Available from: [Link]

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Protocols & Analytical Methods

Method

Optimizing the Synthesis of Z-Val-Tyr-OH: A Guide to Coupling Reagents and Protocols

For Researchers, Scientists, and Drug Development Professionals This application note provides a detailed guide to the selection of coupling reagents and the development of a robust protocol for the solution-phase synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed guide to the selection of coupling reagents and the development of a robust protocol for the solution-phase synthesis of the dipeptide N-Carbobenzoxy-L-valyl-L-tyrosine (Z-Val-Tyr-OH). The strategic choice of coupling methodology is paramount to achieving high yield and purity while minimizing common side reactions, particularly racemization and modification of the tyrosine side chain.

Introduction: The Challenge of Z-Val-Tyr-OH Synthesis

The synthesis of Z-Val-Tyr-OH presents two primary challenges. First, the valine residue is sterically hindered, which can slow down the coupling reaction and potentially lead to incomplete conversion. Second, the phenolic hydroxyl group of tyrosine is a potential site for O-acylation, an undesired side reaction that can reduce the yield of the target dipeptide.[1][2] Furthermore, as with all peptide couplings, the prevention of racemization at the chiral center of the activated amino acid is a critical consideration.[3]

Selecting the Optimal Coupling Reagent

The success of peptide synthesis hinges on the efficient formation of the amide bond, which is facilitated by a coupling reagent.[4] These reagents activate the carboxylic acid group of one amino acid, making it susceptible to nucleophilic attack by the amino group of another.[5] The choice of reagent directly impacts reaction kinetics, yield, and the prevalence of side reactions.[6]

Classes of Coupling Reagents

Several classes of coupling reagents are available, each with distinct mechanisms and characteristics:

  • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective and widely used.[7][8] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10] However, this intermediate is prone to rearranging into an unreactive N-acylurea and can also lead to racemization.[8][9] To mitigate these side reactions, carbodiimides are almost always used in conjunction with additives.[10][11]

  • Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) offer high coupling efficiency and a lower risk of racemization.[5][12] They are particularly effective for coupling sterically hindered amino acids.[12]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity and ability to suppress racemization, making them a popular choice for challenging couplings.[5][6][11] However, it's important to note that uronium reagents can sometimes lead to guanidinylation of the N-terminal amino group as a side reaction.[13]

The Critical Role of Additives

Additives are crucial for suppressing racemization and minimizing other side reactions, especially when using carbodiimide-based coupling reagents.[3] They react with the O-acylisourea intermediate to form a more stable, yet still reactive, active ester.[10] Common additives include:

  • 1-Hydroxybenzotriazole (HOBt): A classic additive that effectively reduces racemization.[11][14]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): More reactive than HOBt, providing faster coupling rates and even better suppression of racemization due to anchimeric assistance from the pyridine nitrogen.[14][15]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A non-explosive and highly effective alternative to HOBt and HOAt, often showing superior performance in reducing racemization.[15][16][17]

Comparative Analysis of Coupling Reagents for Z-Val-Tyr-OH

For the synthesis of Z-Val-Tyr-OH, a combination of a carbodiimide with a highly efficient additive, or a more advanced phosphonium or uronium/aminium salt, is recommended. The sterically hindered nature of valine necessitates a potent activation method.

Coupling Reagent ClassExample(s)AdditiveKey AdvantagesKey Disadvantages
Carbodiimides DIC, EDCHOBt, HOAt, OxymaPure®Cost-effective, readily available.[6]Prone to racemization and N-acylurea formation without additives.[9] DCC byproduct (DCU) is insoluble.
Phosphonium Salts PyBOPNone requiredHigh coupling efficiency, low racemization, good for hindered couplings.[5][12]More expensive than carbodiimides, byproducts can sometimes be difficult to remove.
Uronium/Aminium Salts HATU, HBTUNone requiredExcellent efficiency, low racemization, fast reaction times.[5][11]Can cause guanidinylation of the N-terminus.[13] HATU is based on the potentially explosive HOAt.[14]

Recommended Protocol: Synthesis of Z-Val-Tyr-OH using DIC/OxymaPure®

This protocol utilizes Diisopropylcarbodiimide (DIC) in combination with OxymaPure® as the additive. This combination offers a balance of high efficiency, excellent racemization suppression, and improved safety compared to benzotriazole-based additives.[15][17]

Materials and Reagents
  • Z-L-Valine (Z-Val-OH)

  • L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe·HCl)

  • Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

Step-by-Step Experimental Procedure

Part A: Coupling of Z-Val-OH and H-Tyr-OMe·HCl

  • Dissolution: In a round-bottom flask, dissolve Z-Val-OH (1.0 eq) and OxymaPure® (1.1 eq) in anhydrous DMF.

  • Neutralization: Add H-Tyr-OMe·HCl (1.0 eq) to the flask, followed by the dropwise addition of DIPEA (2.2 eq) while stirring at 0 °C.

  • Activation and Coupling: To the stirred solution, add DIC (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct.

    • Dilute the filtrate with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Val-Tyr-OMe.

Part B: Saponification of Z-Val-Tyr-OMe

  • Dissolution: Dissolve the crude Z-Val-Tyr-OMe in a mixture of THF and water.

  • Hydrolysis: Add LiOH (1.5 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Acidification and Extraction:

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and acidify with 1 M HCl to a pH of 2-3.

    • Extract the product with EtOAc (3x).

  • Final Workup and Purification:

    • Combine the organic extracts and wash with brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Z-Val-Tyr-OH.

    • The crude product can be purified by recrystallization or flash column chromatography.

Visualizing the Workflow

G cluster_coupling Part A: Coupling cluster_saponification Part B: Saponification Z_Val Z-Val-OH Mix1 Dissolve & Neutralize (0 °C) Z_Val->Mix1 Tyr_OMe H-Tyr-OMe·HCl Tyr_OMe->Mix1 Oxyma OxymaPure® Oxyma->Mix1 DIPEA DIPEA DIPEA->Mix1 DMF DMF (solvent) DMF->Mix1 DIC DIC Reaction1 Activate & Couple (RT, 4-6h) DIC->Reaction1 Mix1->Reaction1 Add DIC Workup1 Workup & Isolation Reaction1->Workup1 Crude_Ester Crude Z-Val-Tyr-OMe Workup1->Crude_Ester Reaction2 Hydrolysis (RT, 2-4h) Crude_Ester->Reaction2 THF_H2O THF/H₂O (solvent) THF_H2O->Reaction2 LiOH LiOH LiOH->Reaction2 Workup2 Acidification & Extraction Reaction2->Workup2 Purification Purification Workup2->Purification Final_Product Z-Val-Tyr-OH Purification->Final_Product

Figure 1: Workflow for the synthesis of Z-Val-Tyr-OH.

Mechanism of DIC/OxymaPure® Coupling

The coupling reaction proceeds through a well-defined mechanism designed to maximize efficiency and minimize side reactions.

  • Activation: The carboxylic acid of Z-Val-OH reacts with DIC to form a highly reactive O-acylisourea intermediate.

  • Active Ester Formation: Before this unstable intermediate can undergo undesirable side reactions like racemization or rearrangement to an N-acylurea, it is intercepted by OxymaPure®.[15] This forms a more stable and still highly reactive Oxyma-ester.

  • Nucleophilic Attack: The amino group of H-Tyr-OMe attacks the carbonyl carbon of the Oxyma-ester, forming the desired peptide bond and releasing OxymaPure®.

G cluster_mech DIC/OxymaPure® Coupling Mechanism Z_Val_COOH Z-Val-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Z_Val_COOH->O_Acylisourea + DIC DIC DIC DIC->O_Acylisourea Oxyma_Ester Oxyma-Ester (Active Ester) O_Acylisourea->Oxyma_Ester + OxymaPure® DIU DIU (byproduct) O_Acylisourea->DIU Oxyma OxymaPure® Oxyma->Oxyma_Ester Peptide_Bond Z-Val-Tyr-OMe (Peptide Bond Formed) Oxyma_Ester->Peptide_Bond + H-Tyr-OMe Tyr_NH2 H-Tyr-OMe Tyr_NH2->Peptide_Bond Released_Oxyma Released OxymaPure® Peptide_Bond->Released_Oxyma

Figure 2: Simplified mechanism of peptide bond formation.

Conclusion

The successful synthesis of Z-Val-Tyr-OH relies on a carefully considered strategy for peptide coupling. The use of a carbodiimide like DIC in conjunction with a modern, highly effective additive such as OxymaPure® provides a robust and efficient method. This approach effectively addresses the challenges of steric hindrance from the valine residue and the potential for side reactions on the tyrosine side chain, while ensuring high stereochemical purity of the final dipeptide product. This detailed protocol serves as a valuable resource for researchers engaged in peptide synthesis for academic and industrial applications.

References

  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Thieme. (n.d.). 3.7 Phosphonium Salts. Retrieved from [Link]

  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]

  • Al-Warhi, T., Al-Hazmi, G. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.
  • Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. The Journal of Organic Chemistry, 46(7), 1377–1381.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxyma-based phosphates for racemization-free peptide segment couplings. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 16(8), 6257–6271.
  • PubMed. (2012). Synthesis of a precursor tripeptide Z-Asp-Val-Tyr-OH of thymopentin by chemo-enzymatic method. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • PubMed. (1990). Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates. Retrieved from [Link]

  • ACS Publications. (2022, May 4). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Retrieved from [Link]

  • RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021, June 30). Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide Racemization. Retrieved from [Link]

  • ResearchGate. (n.d.). HOBt and HOAt-Derived Immonium Salts: New and Highly Efficient Coupling Reagents for Peptide Synthesis | Request PDF. Retrieved from [Link]

  • Taylor & Francis. (2012, October 2). SYNTHESIS OF A PRECURSOR TRIPEPTIDE Z-Asp-Val-Tyr-OH OF THYMOPENTIN BY CHEMO-ENZYMATIC METHOD. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Retrieved from [Link]

  • Bio-protocol. (2025, October 5). Peptide Synthesis. Retrieved from [Link]

  • PubMed. (1991). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]

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Application

Z-Val-tyr-OH in solution-phase peptide synthesis.

An Application Guide to the Strategic Use of Z-Val-Tyr-OH in Solution-Phase Peptide Synthesis This document provides researchers, scientists, and drug development professionals with a detailed technical guide on the appl...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic Use of Z-Val-Tyr-OH in Solution-Phase Peptide Synthesis

This document provides researchers, scientists, and drug development professionals with a detailed technical guide on the application of N-α-Carbobenzyloxy-L-valyl-L-tyrosine (Z-Val-Tyr-OH) in solution-phase peptide synthesis (SPPS). Moving beyond a simple recitation of steps, this guide delves into the causality behind methodological choices, ensuring a robust and reproducible synthesis strategy. We will explore the fundamental principles, present detailed and validated protocols, and address common challenges to empower users with the expertise required for successful peptide elongation using this critical dipeptide building block.

Z-Val-Tyr-OH is a dipeptide composed of L-valine and L-tyrosine, strategically employed as a building block for more complex peptide chains. Its utility is defined by the N-terminal Carbobenzyloxy (Z or Cbz) group, a classic urethane-type protecting group introduced by Bergmann and Zervas in 1932.[1] This group is paramount for preventing self-polymerization and other unwanted side reactions at the valine's α-amino group during the coupling process.[2][3]

Solution-phase synthesis, while often more labor-intensive than its solid-phase counterpart, is frequently the method of choice for shorter peptides or when large-scale industrial production is required.[4][5] It offers greater flexibility in purification and characterization of intermediates, which can be crucial for ensuring the final product's purity.

The structure of Z-Val-Tyr-OH presents two primary points of reactivity to consider: the C-terminal carboxylic acid of tyrosine, which will be activated for coupling, and the phenolic hydroxyl group on the tyrosine side chain. While the phenolic group can sometimes be left unprotected, its potential for side reactions, such as O-acylation, must be carefully managed.[6]

Physicochemical Properties of Key Precursors

A clear understanding of the starting materials is fundamental to any synthesis. The properties of the constituent protected amino acids are summarized below.

PropertyZ-Val-OHZ-Tyr-OH
Molecular Formula C₁₃H₁₇NO₄C₁₇H₁₇NO₅
Molecular Weight 251.28 g/mol 315.32 g/mol [7]
Appearance White crystalline powderWhite crystalline powder[2]
Solubility Soluble in organic solvents like methanol, DMFSoluble in water and organic solvents like methanol and dimethyl sulfoxide.[2]
Melting Point 169-172 °C57-60 °C[7][8]

The Chemistry of Peptide Bond Formation: Coupling & Deprotection

The core of peptide synthesis is a two-stage cycle: the formation of an amide (peptide) bond and the selective deprotection of the N-terminal group to allow for the next coupling reaction.

The Coupling Reaction: Activating the Carboxyl Group

To form a peptide bond, the C-terminal carboxylic acid of one amino acid (or peptide) must be activated to make it a better electrophile for the nucleophilic attack by the α-amino group of the second component. In solution-phase synthesis, this is achieved with a variety of coupling reagents.[9]

  • Carbodiimides (e.g., DCC, DIC): Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators.[10][11] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement. To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is almost always included.[10][12] These additives trap the O-acylisourea to form a less reactive but more stable active ester, which couples to the amine with minimal racemization.[12] A significant drawback of DCC is the formation of the dicyclohexylurea (DCU) byproduct, which is poorly soluble and must be removed by filtration.[10]

  • Aminium/Uronium and Phosphonium Salts (e.g., HBTU, HATU, PyBOP): These reagents are often preferred for their high efficiency, rapid reaction times, and low tendency for racemization.[10][11] Reagents like HBTU and HATU incorporate the HOBt or HOAt moiety directly into their structure, streamlining the activation process.[11] They react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA, NMM) to generate the active ester in situ.[11] HATU is particularly effective for sterically hindered couplings.[11]

G cluster_activation Activation Phase cluster_coupling Coupling Phase Z_Peptide_COOH Z-Val-Tyr-OH Coupling_Reagent Coupling Reagent (e.g., DIC, HBTU) Additive Additive (e.g., HOBt) Activated_Ester Activated Intermediate (e.g., OBt Ester) Coupled_Peptide Z-Protected Tripeptide Activated_Ester->Coupled_Peptide Nucleophilic Attack Amino_Ester Amino Acid Ester (e.g., H-AA-OR')

Caption: General workflow for peptide coupling.

The Deprotection Reaction: Removing the Z-Group

After successful coupling and purification, the N-terminal Z-group must be removed to reveal the free amine for the next elongation step. The primary method for Z-group cleavage is catalytic hydrogenation.[1]

  • Catalytic Hydrogenation: This method involves treating the Z-protected peptide with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is clean, as the byproducts are toluene and carbon dioxide, which are easily removed.[3] It is crucial to note that this method is incompatible with amino acids containing sulfur (Cysteine, Methionine) or other reducible functional groups.

  • Acidolysis: An alternative is cleavage with strong acids, such as HBr in glacial acetic acid.[1] This method is harsher and can lead to side reactions if not carefully controlled.

Experimental Protocols

The following protocols are designed to be robust and self-validating, incorporating in-process checks and purification steps.

Protocol 1: Synthesis of Z-Val-Tyr-Ala-OMe via DIC/HOBt Coupling

This protocol details the coupling of Z-Val-Tyr-OH with L-Alanine methyl ester hydrochloride.

Materials & Reagents

ReagentMolar Eq.Purpose
Z-Val-Tyr-OH1.0N-protected dipeptide
H-Ala-OMe·HCl1.1C-protected amino acid
1-Hydroxybenzotriazole (HOBt)1.2Racemization suppressant
N,N'-Diisopropylcarbodiimide (DIC)1.1Coupling agent[11]
N,N-Diisopropylethylamine (DIPEA)1.1Base to neutralize HCl salt
N,N-Dimethylformamide (DMF)-Solvent
Ethyl Acetate (EtOAc)-Extraction Solvent
1M HCl, Sat. NaHCO₃, Brine-Aqueous Wash Solutions

Step-by-Step Methodology

  • Dissolution: In a round-bottom flask, dissolve Z-Val-Tyr-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Amine Component Addition: In a separate flask, suspend H-Ala-OMe·HCl (1.1 eq) in DMF. Add DIPEA (1.1 eq) and stir for 10-15 minutes until a clear solution is obtained. Add this solution to the main reaction flask.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to minimize potential racemization during the activation step.[12]

  • Activation & Coupling: Slowly add DIC (1.1 eq) to the cooled, stirring mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting Z-Val-Tyr-OH is consumed.

  • Work-up - Quenching & Filtration: If a precipitate (diisopropylurea, DIU) has formed, filter the reaction mixture. Add a small amount of water to the filtrate to quench any remaining activated species.

  • Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x). The acidic wash removes excess base (DIPEA), while the basic wash removes unreacted HOBt and any remaining starting acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude Z-Val-Tyr-Ala-OMe can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes) or by flash column chromatography.

G Start Start: Z-Val-Tyr-OH + H-Ala-OMe Coupling Couple with DIC/HOBt in DMF Start->Coupling Workup Aqueous Work-up (Acid/Base Washes) Coupling->Workup Purify Purify Crude Product (Recrystallization/ Chromatography) Workup->Purify Product Product: Z-Val-Tyr-Ala-OMe Purify->Product Deprotection Z-Group Deprotection (e.g., H₂/Pd-C) Product->Deprotection Next_Cycle Ready for Next Coupling Deprotection->Next_Cycle

Caption: Solution-phase synthesis workflow.

Protocol 2: Z-Group Deprotection of Z-Val-Tyr-Ala-OMe by Catalytic Hydrogenation

This protocol describes the removal of the N-terminal Z-group to prepare the peptide for further elongation.

Materials & Reagents

ReagentAmountPurpose
Z-Val-Tyr-Ala-OMe1.0 eqStarting protected tripeptide
Palladium on Carbon (10% Pd/C)~10% by weightCatalyst
Methanol (MeOH) or Ethanol (EtOH)-Solvent
Hydrogen (H₂) gas-Reducing Agent

Step-by-Step Methodology

  • Dissolution: Dissolve the purified Z-Val-Tyr-Ala-OMe in a suitable solvent like methanol in a flask appropriate for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric and should be handled with care, often as a slurry.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas (repeat 3 times). Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The product (free amine) will have a different Rf value and may be stained with ninhydrin, while the starting material will not. The reaction is typically complete in 2-6 hours.

  • Work-up - Catalyst Removal: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air, as it can ignite. It should be quenched with water.

  • Concentration: Wash the Celite pad with additional solvent (methanol). Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide, H-Val-Tyr-Ala-OMe. This product is often used immediately in the next coupling step.

Troubleshooting and Strategic Considerations

  • Poor Solubility: As the peptide chain grows, solubility in common organic solvents can decrease, complicating both reaction and purification.[1] Solvents like DMF, NMP, or mixtures including DCM may be required. In some cases, gentle heating can improve solubility, but this increases the risk of side reactions.

  • O-Acylation of Tyrosine: The phenolic hydroxyl group of tyrosine is nucleophilic and can be acylated by the activated carboxylic acid, leading to a branched peptide impurity.[3] This is a greater risk with highly reactive coupling reagents or if the reaction is prolonged. If O-acylation is a significant problem, it is advisable to use a tyrosine derivative with its side chain protected (e.g., as a t-butyl ether, Z-Tyr(tBu)-OH), although this adds extra synthesis and deprotection steps.[13]

  • Racemization: The stereochemical integrity of the amino acids is critical for the biological activity of the final peptide. Racemization is most likely to occur at the activated amino acid residue. To minimize this risk:

    • Always use an additive like HOBt or Oxyma Pure with carbodiimide coupling reagents.[12]

    • Perform the activation step at low temperatures (0 °C).[11]

    • Avoid using excess base, particularly tertiary amines, which can promote racemization.[10]

  • Incomplete Precipitation: After cleavage or during recrystallization, some peptides may remain as oils rather than precipitating as solids. If a solid does not form upon adding an anti-solvent like diethyl ether, storing the solution at low temperatures (-20°C) can promote precipitation.[14] If it remains an oil, scratching the inside of the flask or adding a seed crystal can help induce crystallization.

By understanding the chemical principles and adhering to these detailed protocols, researchers can effectively leverage Z-Val-Tyr-OH as a reliable building block for the synthesis of complex, high-purity peptides in solution.

References

  • EvitaChem. Buy Z-Tyr-val-OH (EVT-1656737). EvitaChem Website.
  • Aapptec Peptides. Coupling Reagents. Aapptec Website.
  • Chem-Impex. Val-Tyr-Val-OH. Chem-Impex Website.
  • Sigma-Aldrich. Z-Tyr-OH 97 1164-16-5. Sigma-Aldrich Website.
  • Luxembourg Bio Technologies. Coupling Reagents. Luxembourg Bio Technologies Website.
  • Merck Millipore. Novabiochem® Coupling reagents. Merck Millipore Website.
  • Benchchem. Application Note and Protocol: Solid-Phase Synthesis of Z-Tyr-OH. Benchchem Website.
  • Benchchem. A Comparative Guide to Protected Tyrosine Derivatives in Automated Peptide Synthesis. Benchchem Website.
  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology Website.
  • National Institutes of Health. Val-Tyr | C14H20N2O4 | CID 7009555.
  • ChemicalBook. Z-TYR-OH | 1164-16-5. ChemicalBook Website.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec Website.
  • Royal Society of Chemistry. Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. 2020.
  • Thieme. 4 Synthesis of Peptides. Houben-Weyl E22a.
  • Wiley-VCH. 1 Protection Reactions. Wiley-VCH Website.
  • National Center for Biotechnology Information. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
  • Bio-protocol. Peptide Synthesis. Bio-protocol Journal.
  • ResearchGate. Synthesis of NH2-Tyr-Ala-OH dipeptide with different approaches.
  • National Institutes of Health. Z-Gly-Tyr | C19H20N2O6 | CID 6851239.
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks. Sigma-Aldrich Website.
  • American Chemical Society. Amino Acid-Protecting Groups. Chemical Reviews. 2009.
  • ResearchGate. Time-course of the kinetically-controlled synthesis of Z-Tyr-Val-OH in....
  • National Center for Biotechnology Information.
  • American Chemical Society. Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. Organic Letters. 2021.
  • MDPI. Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. MDPI Website. 2023.
  • ResearchGate. Ibuprofen-tyrosine (Val-Tyr, Val-Tyr-Val) interactions. Theoretical and experimental studies.
  • Reddit. Peptide synthesis troubleshooting. r/OrganicChemistry Subreddit.
  • Mesa Labs. SPPS Tips For Success Handout. Mesa Labs Website.
  • American Chemical Society. Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy.
  • National Center for Biotechnology Information.
  • American Chemical Society.
  • Royal Society of Chemistry. Palladium-catalyzed Z-alkenylative cross-coupling via β-alkenyl elimination of Z-allylic alcohols. Organic Chemistry Frontiers.

Sources

Method

Application Note: Advanced Methodologies for Monitoring the Coupling Efficiency of Z-Val-Tyr-OH

Introduction & Mechanistic Context Z-Val-Tyr-OH (N-Benzyloxycarbonyl-L-valyl-L-tyrosine) is a highly versatile dipeptide intermediate utilized in the synthesis of complex peptidomimetics and diketopiperazines[1]. However...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Z-Val-Tyr-OH (N-Benzyloxycarbonyl-L-valyl-L-tyrosine) is a highly versatile dipeptide intermediate utilized in the synthesis of complex peptidomimetics and diketopiperazines[1]. However, the coupling of Z-Val-OH to a Tyrosine derivative (e.g., H-Tyr-OMe, H-Tyr-OtBu, or resin-bound Tyrosine) presents specific thermodynamic and chemoselective challenges that necessitate rigorous monitoring:

  • Steric Hindrance: Valine possesses a β -branched aliphatic side chain. The bulky methyl groups restrict the rotational freedom of the peptide backbone and sterically shield the activated carboxyl carbon. This significantly reduces the kinetics of nucleophilic attack by the Tyrosine amine, frequently resulting in incomplete coupling.

  • Chemoselectivity: Tyrosine contains a nucleophilic phenolic hydroxyl group. In many solution-phase strategies, this side-chain is left unprotected to streamline the synthetic route[1]. Under aggressive coupling conditions (e.g., excess DIC/DMAP), this phenolic -OH can undergo aberrant O-acylation.

To ensure >99% conversion and prevent the accumulation of deletion sequences or branched byproducts, scientists must employ a self-validating system of orthogonal analytical techniques.

Analytical Strategy & Decision Matrix

A robust monitoring strategy relies on three pillars: RP-HPLC for quantitative tracking of starting material depletion, LC-MS for structural confirmation of the product, and the Kaiser Test for rapid, qualitative feedback during Solid-Phase Peptide Synthesis (SPPS).

G Start Start: Z-Val-OH + H-Tyr-OR Reaction Coupling Reaction (DIC/HOBt or HATU) Start->Reaction Sample Take Aliquot & Quench Reaction->Sample HPLC RP-HPLC Analysis (Quantify Conversion) Sample->HPLC LCMS LC-MS Analysis (Mass Confirmation) Sample->LCMS Kaiser Kaiser Test (SPPS Only) Sample->Kaiser Decision Coupling Complete? (<1% Free Amine) HPLC->Decision LCMS->Decision Kaiser->Decision Proceed Proceed to Workup Decision->Proceed Yes ReCouple Double Coupling Decision->ReCouple No ReCouple->Reaction

Workflow for monitoring Z-Val-Tyr-OH coupling efficiency using orthogonal analytical methods.

Quantitative Monitoring via RP-HPLC

Mechanistic Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates species based on hydrophobicity. Z-Val-OH is highly hydrophobic due to its Cbz protecting group and aliphatic side chain. Conversely, the free amine of the Tyrosine derivative renders it more hydrophilic, causing it to elute earlier. The formation of the Z-Val-Tyr-OR peptide bond yields an intermediate hydrophobicity. By quenching the reaction with an acidic modifier (TFA), the unreacted Tyrosine amine is instantly protonated, halting the nucleophilic attack and "freezing" the reaction state for accurate quantitation.

Self-Validating Protocol: RP-HPLC
  • Baseline Establishment (Control): Prior to the reaction, inject 5 µL of pure Z-Val-OH and H-Tyr-OR standards to establish exact retention times ( tR​ ).

  • Sampling & Quenching: Withdraw a 10 µL aliquot from the active reaction mixture. Immediately dilute into 990 µL of Quench Buffer (50:50 Acetonitrile:Water containing 0.1% Trifluoroacetic acid [TFA]).

  • Clarification: Centrifuge the quenched sample at 10,000 x g for 2 minutes to pellet precipitated coupling byproducts (e.g., diisopropylurea if DIC is used).

  • Chromatography: Inject 5 µL of the supernatant onto a C18 column (e.g., 2.1 x 150 mm, 2.7 µm). Run a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% TFA) in Mobile Phase A (Water + 0.1% TFA) over 15 minutes at 0.4 mL/min.

  • Integration: Monitor UV absorbance at 220 nm (peptide backbone) and 254 nm (Cbz aromatic ring). Calculate the peak area ratio of the product versus the remaining Tyrosine starting material.

Data Presentation: Expected HPLC & LC-MS Profiles
AnalyteExpected Relative Retention Time (RRT)UV MaximaTarget Mass [M+H]+ Mechanistic Indicator
H-Tyr-OMe (Starting Material)0.35220 nm, 275 nm196.10 DaDepletion indicates successful N-acylation.
Z-Val-OH (Starting Material)0.85220 nm, 254 nm252.12 DaExcess usually remains (if 1.2 - 2.0 eq used).
Z-Val-Tyr-OMe (Product)0.65220 nm, 254 nm429.20 DaFormation confirms successful coupling.
O-Acylated Byproduct 0.95220 nm, 254 nm662.32 DaIndicates over-activation of unprotected Tyr -OH.

Structural Confirmation via LC-MS

Mechanistic Causality: While HPLC quantifies conversion, it cannot definitively prove the chemical identity of the product peak. LC-MS (ESI+) is required to differentiate between the desired N-acylated Z-Val-Tyr-OH and potential O-acylated byproducts. Crucially, while TFA is excellent for HPLC peak shape, it causes severe ion suppression in the mass spectrometer by forming strong ion pairs with basic sites[2]. Therefore, Formic Acid must be substituted as the mobile phase modifier to maximize ionization efficiency and detect low-abundance impurities[2].

Self-Validating Protocol: LC-MS
  • Sample Preparation: Utilize the same sampling method as HPLC, but quench into a diluent containing 0.1% Formic Acid instead of TFA[2].

  • Chromatography: Execute a rapid 5-minute gradient on a core-shell C18 column (e.g., AdvanceBio Peptide Mapping) to minimize run time while maintaining resolution[2].

  • Mass Detection: Operate the MS in positive electrospray ionization mode (ESI+). Extract the ion chromatogram (EIC) for the theoretical monoisotopic mass of the target (e.g., m/z 429.20 for Z-Val-Tyr-OMe or m/z 415.19 for the free acid Z-Val-Tyr-OH)[1].

Qualitative Solid-Phase Monitoring: The Kaiser Test

Mechanistic Causality: If the dipeptide is synthesized via Solid-Phase Peptide Synthesis (SPPS)—coupling Z-Val-OH to resin-bound Tyrosine—the Kaiser test serves as the gold standard for rapid, colorimetric monitoring[3]. The assay relies on the reaction between ninhydrin and the free primary α -amine of Tyrosine. Upon heating, ninhydrin undergoes oxidative deamination and condensation with the primary amine to form a deep blue/purple conjugated chromophore known as Ruhemann's purple[4]. A successful coupling consumes all primary amines, leaving the beads and solution colorless or faint yellow[3].

Self-Validating Protocol: Kaiser Test
  • System Controls: Always run a positive control (unreacted H-Tyr-Resin, which will turn dark blue) and a negative control (fully capped resin, which will remain yellow) alongside your sample[3].

  • Resin Washing: Withdraw ~2-5 mg of the reacting peptide-resin. Wash thoroughly with DMF (3x) and DCM (3x). Critical Step: Failure to wash away residual basic coupling reagents (like DIPEA) will buffer the test and cause false positives[3].

  • Reagent Addition: Add 2-3 drops of each of the following standard Kaiser reagents to the resin in a glass test tube[4]:

    • Reagent A: 5% Ninhydrin in ethanol[3].

    • Reagent B: 80 g phenol dissolved in 20 mL ethanol[3].

    • Reagent C: 2 mL of 0.001 M KCN aqueous solution diluted in 98 mL pyridine[3].

  • Thermal Activation: Incubate the test tube at 100 °C for exactly 5 minutes. Caution: Prolonged heating can cause premature cleavage of protecting groups, leading to false positives[3].

  • Interpretation & Action:

    • Clear/Yellow (Negative): Coupling is complete. Proceed to the next synthetic step[4].

    • Blue/Purple (Positive): Incomplete coupling due to the steric hindrance of Valine. Do not proceed. Perform a second coupling step using a more reactive coupling reagent (e.g., switching from DIC/HOBt to HATU/DIPEA)[3].

References

  • Monitoring of Peptide Coupling and Capping; Coupling Tests - peptide.com - 3

  • Kaiser test for monitoring incomplete coupling of modified amino acids - benchchem.com - 4

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography - lcms.cz - 2

  • Structures, Sensory Activity, and Dose/Response Functions of 2,5-Diketopiperazines in Roasted Cocoa Nibs - acs.org - 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Z-Val-Tyr-OH Coupling Reactions

Welcome to the Technical Support Center for advanced peptide synthesis. Synthesizing the dipeptide derivative Z-Val-Tyr-OH presents a unique intersection of two classic peptide chemistry challenges: severe steric hindran...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced peptide synthesis. Synthesizing the dipeptide derivative Z-Val-Tyr-OH presents a unique intersection of two classic peptide chemistry challenges: severe steric hindrance from the acyl donor (Valine) and nucleophilic side-chain interference from the acyl acceptor (Tyrosine).

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded solutions to maximize yield, minimize side reactions, and ensure high purity.

Diagnostic Overview & Root Cause Analysis

When a Z-Val-Tyr-OH coupling reaction fails or produces low yields, the issue almost universally stems from one of two competing mechanistic failures.

Issue A: Steric Hindrance (The Valine Problem)

Symptom: HPLC analysis shows a high percentage of unreacted starting materials after 2-4 hours, often accompanied by the hydrolysis of the activated Valine ester. Causality: Valine is a β -branched amino acid[1]. The bulky isopropyl group on the β -carbon creates a dense steric shield directly adjacent to the activated α -carbonyl. This physical barrier restricts the approach angle of the Tyrosine α -amine, drastically lowering the bimolecular coupling rate[2]. Because the desired coupling is slow, the activated Z-Val-OH intermediate remains in solution longer, making it highly susceptible to premature hydrolysis or rearrangement into unreactive byproducts. Solution: Abandon standard carbodiimides (like EDC/HOBt) which form relatively bulky and moderately reactive O-acylisourea intermediates. Instead, utilize highly reactive aminium/uronium salts like HATU, which form a highly reactive 7-aza-OBt ester that forces the reaction forward despite the steric bulk[3].

Issue B: O-Acylation (The Tyrosine Problem)

Symptom: Liquid Chromatography-Mass Spectrometry (LC-MS) reveals +Mass adducts corresponding to the addition of a second Z-Val residue (depsipeptide formation). Causality: Tyrosine contains a phenolic hydroxyl group on its side chain. Under basic coupling conditions—especially when using an excess of a tertiary amine base like DIPEA—this phenol (pKa ~10) can become deprotonated[4]. The resulting phenoxide ion is a strong nucleophile that competes with the α -amine, attacking the activated Z-Val-OH to form an undesired ester linkage (O-acylation)[5]. Solution: The most robust approach is to use a side-chain protected Tyrosine derivative, such as H-Tyr(tBu)-OMe. If unprotected Tyrosine must be used to save synthetic steps, you must avoid basic conditions by utilizing DIC/Oxyma, which operates efficiently at a neutral to slightly acidic pH, keeping the phenol protonated and non-nucleophilic.

Troubleshooting Workflow

Workflow N1 Identify Low Yield in Z-Val-Tyr-OH N2 Analyze LC-MS/HPLC Data N1->N2 N3 High Unreacted Starting Material (Steric Hindrance from Valine) N2->N3 N4 Presence of +Mass Adducts (O-Acylation of Tyrosine) N2->N4 N5 Action: Upgrade Coupling Reagent (Use HATU or DIC/Oxyma) N3->N5 N6 Action: Protect Phenolic OH (Use Tyr(tBu) or limit base) N4->N6 N7 Optimized Coupling >90% Yield N5->N7 N6->N7

Troubleshooting workflow for resolving low yields in Z-Val-Tyr-OH coupling reactions.

Quantitative Data: Coupling Reagent Efficacy

Selecting the correct coupling environment is the single most critical variable in this synthesis. The table below summarizes the expected outcomes based on the reagent system chosen.

Coupling Reagent SystemBase RequiredReaction TempAverage YieldO-Acylation RiskCausality / Notes
EDC / HOBt NMM or DIPEA25°C45–60%HighLow reactivity fails to overcome Valine's β -branching.
DIC / OxymaPure None25°C85–90%LowNeutral pH keeps Tyrosine phenol protonated, preventing side reactions.
HATU DIPEA (2.0 eq)25°C>90%ModerateHigh reactivity forces coupling; excess base risks O-acylation if Tyr is unprotected.

Self-Validating Experimental Protocol: High-Yield Synthesis of Z-Val-Tyr-OH

To guarantee success, this solution-phase protocol utilizes HATU to overcome Valine's steric hindrance[3] and H-Tyr(tBu)-OMe to completely eliminate the risk of O-acylation[5]. It is designed as a self-validating system, meaning you will analytically confirm the success of the coupling before committing to the workup.

Materials Required:
  • Acyl Donor: Z-Val-OH (1.0 eq)

  • Acyl Acceptor: H-Tyr(tBu)-OMe HCl (1.05 eq)

  • Activator: HATU (1.1 eq)

  • Base: DIPEA (2.5 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:
  • Pre-activation: Dissolve Z-Val-OH and HATU in anhydrous DMF (to achieve a 0.2 M concentration) under an inert nitrogen atmosphere. Add 1.5 eq of DIPEA. Stir for exactly 3 minutes.

    • Causality: Pre-activation ensures the sterically hindered Valine is fully converted to the highly reactive 7-aza-OBt ester before the nucleophile is introduced. Limiting this to 3 minutes prevents the active ester from degrading.

  • Nucleophilic Addition: In a separate vial, dissolve H-Tyr(tBu)-OMe HCl in DMF and neutralize the HCl salt with 1.0 eq of DIPEA. Add this solution dropwise to the activated Z-Val-OH mixture.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 1 hour. Spot the reaction mixture on a silica TLC plate alongside a reference spot of the H-Tyr(tBu)-OMe starting material. Stain the plate with Ninhydrin and heat.

    • Causality & Validation: Ninhydrin reacts specifically with primary amines to form a deep purple/blue color (Ruhemann's purple). A lack of color change in the reaction spot indicates complete consumption of the Tyrosine free amine, validating that the steric hindrance was successfully overcome and the coupling is complete. Do not proceed to step 4 until this test is negative.

  • Workup: Dilute the mixture with Ethyl Acetate (10x volume). Wash the organic layer sequentially with 5% KHSO 4​ (aq) to remove excess base and unreacted amine, saturated NaHCO 3​ (aq) to remove unreacted acids/HATU byproducts, and brine. Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

  • Global Deprotection: To obtain the final Z-Val-Tyr-OH free acid, treat the purified intermediate with 1M LiOH in THF/Water (1:1) for 2 hours to saponify the methyl ester. Following acidification and extraction, treat the residue with 95% TFA / 2.5% TIPS / 2.5% Water for 1 hour to cleave the tBu protecting group from the Tyrosine side chain.

Frequently Asked Questions (FAQs)

Q: Why do I see racemization even though I am using a Z (Cbz) protecting group? A: Urethane protecting groups like Z (Cbz) strongly suppress racemization by preventing the formation of an oxazolone intermediate. However, the extreme steric hindrance of Valine heavily retards the desired coupling rate[2]. If the activation time is prolonged or an excessive amount of strong base is used, direct base-catalyzed α -proton abstraction can still occur. To prevent this, always keep pre-activation times under 5 minutes and strictly control base equivalents.

Q: Can I substitute HATU with EDC/HOBt to reduce reagent costs? A: It is highly discouraged for this specific sequence. For Z-Val-Tyr-OH, EDC/HOBt typically results in yields below 60% due to the bulky β -branched structure of Valine[1]. If cost is a primary concern, substituting HATU with DIC/Oxyma is a superior, cost-effective alternative that still provides excellent yields for sterically hindered couplings without requiring a basic environment.

Q: I am synthesizing this on a solid support (SPPS). Does the steric hindrance of Valine change? A: The fundamental steric hindrance remains identical, but the solid support matrix adds diffusion limitations, compounding the difficulty[2]. In SPPS, you should employ a "double coupling" strategy for the Valine residue: couple once for 1 hour, drain the resin, and immediately repeat the coupling with fresh reagents to drive the reaction to completion.

References

  • "Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters" - National Institutes of Health (NIH). 5[5]

  • "Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions" - BenchChem. 1[1]

  • "O-Acylation of Tyrosine during Peptide Synthesis" - American Chemical Society (ACS). 4[4]

  • "Application Notes and Protocols: Effective Coupling of Boc-L-Valine in Peptide Synthesis" - BenchChem. 2[2]

  • "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids" - American Chemical Society (ACS). 3[3]

Sources

Optimization

Technical Support Center: Troubleshooting Aggregation of Z-Val-Tyr-OH Peptides

Welcome to the Technical Support Center for peptide handling and synthesis. As researchers and drug development professionals, you are likely aware that short, modified peptides often present disproportionate challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for peptide handling and synthesis. As researchers and drug development professionals, you are likely aware that short, modified peptides often present disproportionate challenges in solubility and stability. This guide provides an authoritative, mechanistic approach to troubleshooting the aggregation of Z-Val-Tyr-OH (N-benzyloxycarbonyl-L-valyl-L-tyrosine).

By understanding the causality behind the physicochemical behavior of this molecule, you can implement our self-validating protocols to achieve stable, aggregate-free solutions for your downstream assays.

Mechanistic Analysis: The "Perfect Storm" of Z-Val-Tyr-OH Aggregation

To troubleshoot aggregation, we must first understand the molecular drivers causing it. Z-Val-Tyr-OH is a highly problematic dipeptide derivative due to the synergistic aggregation propensity of its three constituent parts:

  • The Z-Group (Benzyloxycarbonyl): This bulky, highly hydrophobic, and aromatic protecting group drives rapid hydrophobic collapse in aqueous environments. It acts as a primary anchor for intermolecular π−π stacking.

  • Valine (Val): An aliphatic, branched-chain amino acid with an exceptionally high propensity for forming rigid β -sheet structures.

  • Tyrosine (Tyr): While amphipathic, its aromatic ring engages in additional π−π interactions with the Z-group of adjacent molecules. Furthermore, its un-ionized phenolic hydroxyl group can form extensive intermolecular hydrogen-bonding networks.

When exposed to aqueous buffers, these forces cause Z-Val-Tyr-OH to self-assemble into insoluble β -sheet-like aggregates or dense hydrogels, completely invalidating concentration-dependent biological assays[1].

Mechanism Z Z-Group (Cbz) Hydrophobic & π-π Stacking Agg Intermolecular Self-Assembly (Hydrophobic Collapse) Z->Agg Val Valine β-Sheet Propensity Val->Agg Tyr Tyrosine Hydrogen Bonding & π-π Stacking Tyr->Agg Gel Insoluble Aggregate / Hydrogel Agg->Gel

Mechanistic drivers of Z-Val-Tyr-OH aggregation.

Self-Validating Solubilization Protocol

Because Z-Val-Tyr-OH contains >50% hydrophobic character and lacks strongly charged residues at neutral pH, it will not dissolve directly in aqueous buffers[2]. The following protocol utilizes a solvent-transition strategy to disrupt intermolecular bonds before locking the peptide into a stable aqueous suspension.

Step-by-Step Methodology

Phase 1: Primary Solubilization (Disrupting the Aggregate)

  • Equilibration: Allow the lyophilized Z-Val-Tyr-OH vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation, which can prematurely trigger localized hydrophobic collapse.

  • Organic Solvation: Add a minimal volume of 100% anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) directly to the peptide[3]. Aim for a highly concentrated stock (e.g., 10-20 mg/mL).

  • Mechanical Disruption: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 30°C for 5 minutes.

  • Validation Check 1: Hold the tube against a dark background and shine a light through it. If the path of light is visible (Tyndall effect), colloidal aggregates are still present. The solution must be optically clear before proceeding.

Phase 2: Rescue Protocols (If Validation Check 1 Fails)

  • Option A (Chemical Disruption): Add 5% Hexafluoroisopropanol (HFIP) to the DMSO stock. HFIP is a powerful hydrogen-bond donor that aggressively breaks β -sheet structures[4].

  • Option B (Electrostatic Repulsion): Add a trace amount of 10% Ammonium Hydroxide. Causality: The phenolic OH of Tyrosine has a pKa of ~10.0. Raising the pH above 10 deprotonates this group, imparting a strong negative charge that forces the peptide chains apart via electrostatic repulsion[2].

Phase 3: Aqueous Transition (Preventing "Salting Out") 5. Vortex-Assisted Dilution: Place your target aqueous buffer (e.g., PBS) on a magnetic stirrer to create a vortex. 6. Dropwise Addition: Using a micropipette, add the concentrated peptide-DMSO stock dropwise into the stirring buffer[4]. 7. Validation Check 2: Centrifuge the final solution at 10,000 x g for 10 minutes. Check the bottom of the tube for a microscopic clear pellet. If a pellet forms, the peptide has "salted out" and the working concentration must be reduced.

Workflow Start Lyophilized Z-Val-Tyr-OH Solvent Add 100% DMSO or DMF Start->Solvent Check Is solution clear? Solvent->Check Yes Dilute dropwise into buffer Check->Yes Yes No Add HFIP or adjust pH > 10 Check->No No Check2 Precipitation upon dilution? Yes->Check2 No->Solvent Retry Optimize Add 0.1% Tween-20 or Arginine Check2->Optimize Yes Success Stable Solubilized Peptide Check2->Success No Optimize->Success

Step-by-step solubilization workflow for Z-Val-Tyr-OH.

Quantitative Physicochemical Parameters & Solvent Efficacy

To aid in experimental design, the following table summarizes the quantitative parameters of various solvents and excipients, and their specific mechanistic effect on Z-Val-Tyr-OH.

Solvent / AdditiveDielectric Constant ( ϵ )Max Working Conc.Mechanism of Action on Z-Val-Tyr-OHSuitability / Notes
DMSO 46.7< 0.5% (in cell assays)Disrupts H-bonds; solvates the highly hydrophobic Z-group and Valine side chain.Primary solubilizer. Must be diluted carefully to avoid toxicity[4].
HFIP 16.7Volatile (Must be removed)Aggressively breaks β -sheet aggregates; induces transient α -helical states.Rescue solvent. Use for severe aggregates prior to lyophilization[4].
Ammonium Hydroxide N/ATitrate to pH 10.0–10.5Deprotonates the Tyrosine phenolic OH (pKa ~10.0), increasing electrostatic repulsion.pH Modifier. Highly effective, but high pH may degrade sensitive biological targets[2].
L-Arginine N/A50 - 100 mMThe guanidinium group screens exposed hydrophobic patches on the Val-Tyr backbone.Aqueous Stabilizer. Add to the final buffer to prevent aggregation over time[5].
Guanidine-HCl N/A6 MStrong chaotropic agent; completely denatures the hydrogen-bonding network.Analytical use only. Incompatible with functional biological assays[3].

Frequently Asked Questions (FAQs)

Q: My Z-Val-Tyr-OH dissolved perfectly in DMSO, but instantly formed a cloudy suspension when I added my PBS buffer. Why did this happen? A: This is a classic phenomenon known as "salting out" or localized hydrophobic collapse[4]. When you add buffer directly into the peptide-DMSO solution, the local concentration of water spikes rapidly. The highly hydrophobic Z-group and Valine residues immediately associate with one another to escape the water, forming aggregates. Solution: Invert the process. Add the concentrated peptide-DMSO solution dropwise into a large, rapidly stirring volume of buffer. This ensures the DMSO is instantly dispersed, keeping the peptide molecules isolated from one another.

Q: I am trying to synthesize a longer peptide sequence starting with Z-Val-Tyr-OH on solid phase (SPPS), but the coupling efficiency drops to near zero. How do I prevent on-resin aggregation? A: The Val-Tyr sequence is notorious for forming tight, on-resin β -sheets that sterically hinder the N-terminus, preventing further acylation. Solution: Incorporate a pseudoproline dipeptide (e.g., Fmoc-Val-Tyr( ΨMe,Me pro)-OH) if modifying the sequence is permissible, or utilize chaotropic salts like 1M LiCl in DMF during the coupling and washing steps to disrupt the hydrogen-bonding network[6].

Q: Can I use heat to force the peptide into solution? A: Yes, but with strict limitations. Gentle heating (up to 40°C) increases the kinetic energy of the solvent, which helps overcome the activation energy required to break intermolecular π−π stacks[3]. However, if the peptide is dissolved solely via heat in an aqueous buffer, it will inevitably re-precipitate (often forming a gel) once the solution cools back to room temperature or is placed in a 4°C refrigerator. Heat should only be used to assist initial dissolution in organic co-solvents.

References

  • Peptide Solubilization Guidelines JPT Peptide Technologies URL:[Link]

  • Peptide Solubility Guidelines Thermo Fisher / Hebrew University of Jerusalem (HUJI) URL:[Link]

Sources

Troubleshooting

optimization of deprotection conditions for Z-protected peptides

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the critical challenges researchers face during the deprotection of benzyloxycarbonyl (Z or Cbz) protected p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the critical challenges researchers face during the deprotection of benzyloxycarbonyl (Z or Cbz) protected peptides.

The Z-group is a cornerstone of peptide synthesis, offering robust protection for amines. However, its removal requires precise optimization to prevent side reactions, catalyst poisoning, or incomplete cleavage. This guide synthesizes field-proven methodologies, mechanistic insights, and troubleshooting strategies to ensure high-yield, high-purity peptide recovery.

Section 1: Mechanistic Workflow & Decision Matrix

The fundamental choice in Z-group deprotection lies between Catalytic Hydrogenation and Strong Acidolysis . This decision is entirely dictated by the peptide's sequence—specifically the presence of sulfur-containing or easily alkylated amino acids.

Z_Deprotection Start Z-Protected Peptide CheckSulfur Contains Met/Cys (Sulfur)? Start->CheckSulfur Hydro Catalytic Hydrogenation (H2, Pd/C or CTH) CheckSulfur->Hydro No Acid Strong Acidolysis (HBr/AcOH, TFMSA, HF) CheckSulfur->Acid Yes (Avoid Pd Poisoning) Solvent Solvent Optimization (MeOH, DMF, AcOH) Hydro->Solvent Scavenger Scavenger Selection (Anisole, EDT, Thioanisole) Acid->Scavenger Product Deprotected Peptide Solvent->Product Scavenger->Product

Workflow for selecting Z-group deprotection strategies based on peptide sequence.

Section 2: Standard Operating Procedures (SOPs)

Every protocol must be a self-validating system. Do not proceed to subsequent purification steps without analytical confirmation of deprotection.

Protocol A: Catalytic Hydrogenolysis (H₂ / Pd-C)

Use Case: Standard peptides lacking Methionine or Cysteine.

  • Dissolution: Dissolve the Z-protected peptide in an appropriate solvent (e.g., Methanol, Ethanol). If solubility is poor, utilize DMF or a mixture containing formic acid[1].

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C). Expert Insight: Utilizing a wet catalyst (~50% water by weight) significantly mitigates its pyrophoric nature and provides a safer handling profile without compromising catalytic efficiency[2].

  • Atmosphere Exchange: Purge the reaction vessel with inert gas (Nitrogen or Argon) for 5 minutes to displace oxygen, preventing combustion.

  • Hydrogenation: Introduce Hydrogen gas (H₂) via a balloon or hydrogenation apparatus. Stir vigorously at room temperature.

  • Monitoring (Self-Validation): Monitor reaction progress via HPLC or LC-MS. The complete disappearance of the starting material mass and the appearance of the target mass (-134 Da for Z-group loss) validates completion.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Never let the filtered catalyst dry out in the presence of solvent fumes; keep it wetted with water.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Protocol B: Strong Acidolysis (HBr/AcOH) with Scavenger Cocktail

Use Case: Peptides containing sulfur (Met/Cys) or when hydrogenation fails.

  • Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A standard ratio is 90% HBr in Acetic Acid (AcOH) with 10% scavengers. Expert Insight: Scavengers are mandatory to trap the liberated benzyl carbonium ions, preventing them from irreversibly alkylating sensitive residues like Tryptophan or Tyrosine[3].

  • Peptide Addition: Cool the cleavage cocktail to 0 °C in an ice bath. Slowly add the Z-protected peptide to the solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

  • Monitoring (Self-Validation): Extract a 5 µL aliquot, precipitate in cold ether, and analyze via LC-MS to confirm the removal of the Z-group.

  • Precipitation: Concentrate the reaction mixture slightly, then pour it into a 10-fold excess of ice-cold methyl tert-butyl ether (MTBE) or diethyl ether.

  • Isolation: Centrifuge the precipitated peptide. The scavengers and cleaved protecting groups will remain soluble in the ether layer[3]. Wash the pellet 2–3 times with fresh cold ether.

  • Lyophilization: Dissolve the peptide pellet in an appropriate aqueous solvent (e.g., 10% AcOH in water) and lyophilize to obtain a dry powder.

Section 3: Quantitative Optimization Data

To optimize your specific reaction, reference the following data tables for scavenger and parameter selection.

Table 1: Scavenger Selection Guide for Acidolysis

Scavenger Target Cation / Function Recommended Conc. Pros / Cons
Thioanisole Benzyl, t-butyl cations 2.5 - 5% Excellent for suppressing Met oxidation; strong odor[4].
1,2-Ethanedithiol (EDT) Benzyl, t-butyl cations 2.5% Maintains Cys in a reduced state; highly malodorous[5].
Anisole / Phenol Benzyl cations 2 - 5% Protects Tyr/Trp from alkylation; easier to handle than thiols.

| Water (H₂O) | t-butyl cations | 2.5 - 5% | Ineffective for benzyl cations, but a good universal co-scavenger[4]. |

Table 2: Catalytic Hydrogenation (H₂/Pd-C) Optimization Parameters

Parameter Standard Condition Optimization for Sluggish Reactions
Catalyst 10% Pd/C (wet) Pearlman's Catalyst (Pd(OH)₂/C) or higher loading[2].
Solvent Methanol / Ethanol DMF, DMAc, or addition of 1-5% Acetic Acid[1].
Hydrogen Source H₂ gas (1 atm, balloon) Catalytic Transfer Hydrogenation (Formic acid/Ammonium formate)[1].

| Temperature | Room Temperature | 30-40 °C (Monitor closely for side reactions). |

Section 4: Troubleshooting & FAQs

Q1: My catalytic hydrogenation is stalling, and the starting material remains unconsumed. What is the cause and solution? Cause: This is a classic case of catalyst poisoning. Sulfur-containing amino acids (Methionine and Cysteine) bind irreversibly to the palladium surface, completely deactivating the catalyst. Solution: For sulfur-rich peptides, catalytic hydrogenation is generally contraindicated. Instead, pivot to strong acidolysis (e.g., HBr/AcOH or TFMSA)[1]. If hydrogenation is absolutely necessary, you must use an overwhelming stoichiometric excess of Pd/C, or switch to liquid ammonia with sodium metal (Birch reduction conditions).

Q2: Following acidolysis of the Z-group, mass spectrometry reveals a +90 Da adduct on my peptide. What happened? Cause: This +90 Da mass shift corresponds to a benzyl adduct. When the benzyloxycarbonyl (Z) group is cleaved via acidolysis, it liberates a highly reactive benzyl carbonium ion. If not immediately quenched, this electrophile will attack electron-rich side chains such as Tryptophan, Tyrosine, or Methionine[3]. Solution: Your scavenger cocktail is insufficient. Increase the concentration of nucleophilic scavengers like 1,2-ethanedithiol (EDT) or thioanisole. EDT is particularly critical as it maintains cysteine residues in a reduced state and rapidly traps carbonium ions[5].

Q3: My peptide is completely insoluble in standard hydrogenation solvents like methanol or ethanol. How can I proceed? Cause: Solubility is a frequent bottleneck in liquid-phase peptide synthesis, often driven by highly hydrophobic sequences or the formation of strong intermolecular hydrogen bonds (beta-sheet aggregation). Solution: Transition to polar aprotic solvents such as DMF or DMAc. If the peptide remains stubborn, adding 1-5% acetic acid or utilizing fluorinated solvents like trifluoroethanol (TFE) can effectively disrupt secondary structures and solubilize the peptide[6].

References

  • BenchChem. "Protocol 3: Z-Group Deprotection by Catalytic Hydrogenation." 1

  • BenchChem. "Z-L-Val-OH | 1149-26-4." 7

  • BenchChem. "Z-Arg-OH.HCl | 56672-63-0 Application Notes." 2

  • CEM Corporation. "Application Note: Peptide Cleavage and Protected Cleavage Procedures." 4

  • Thermo Fisher Scientific. "Introduction to Cleavage Techniques." 3

  • Biotage. "Peptides containing cysteine: the role of scavengers in cleavage cocktail." 5

  • Google Patents. "WO2014033466A1 - Method and compositions for removing acid-labile protecting groups." 6

Sources

Optimization

Z-Val-Tyr-OH Technical Support Center: Stability, Storage, and Troubleshooting

Welcome to the Technical Support Center for Z-Val-Tyr-OH (N-benzyloxycarbonyl-L-valyl-L-tyrosine). This guide is engineered for researchers, analytical scientists, and drug development professionals who utilize this prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Z-Val-Tyr-OH (N-benzyloxycarbonyl-L-valyl-L-tyrosine). This guide is engineered for researchers, analytical scientists, and drug development professionals who utilize this protected dipeptide in enzymatic peptide synthesis, protease assays (e.g., papain, thermolysin), and structural studies.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the causality behind degradation pathways, providing you with self-validating protocols to ensure absolute scientific integrity in your workflows.

Structural Mechanics & Causality of Stability

To troubleshoot Z-Val-Tyr-OH effectively, one must understand its molecular architecture. The stability of this molecule is dictated by two critical functional groups:

  • The N-terminal Cbz (Z) Group: The benzyloxycarbonyl protecting group shields the N-terminus from unwanted nucleophilic attacks and enzymatic degradation. Crystallographic studies of its methyl ester derivative (NCbz-Val-Tyr-OMe) reveal that the aromatic ring of the Cbz group engages in attractive intra- and intermolecular π–π interactions with the Tyrosine aromatic ring[1]. These parallel-displaced and perpendicular T-shaped interactions stabilize the extended backbone conformation but can be disrupted by improper solvent choices.

  • The C-terminal Tyrosine Residue: The phenolic hydroxyl (-OH) group on the tyrosine side chain is highly redox-active. It is the primary site of vulnerability, susceptible to photo-oxidation and radical-mediated cross-linking, which leads to the formation of dityrosine aggregates[2][3].

G Start Z-Val-Tyr-OH (Intact Dipeptide) Oxidation Tyrosine Oxidation (Phenolic -OH) Start->Oxidation Light, O2, Metal Ions Deprotection Z-Group Cleavage (N-Terminal) Start->Deprotection Strong Acids, H2/Pd Hydrolysis Peptide Bond Hydrolysis Start->Hydrolysis Extreme pH, Moisture Dityrosine Dityrosine Cross-linking & Aggregation Oxidation->Dityrosine Radical Condensation FreePeptide H-Val-Tyr-OH (Free Amine) Deprotection->FreePeptide Loss of Benzyl Alcohol/CO2 Fragments Z-Val-OH + H-Tyr-OH Hydrolysis->Fragments Amide Bond Cleavage

Z-Val-Tyr-OH primary degradation pathways and resulting byproducts.

Troubleshooting Guide & FAQs

Issue 1: Loss of peptide activity or inconsistent enzymatic assay results.

Q: My Z-Val-Tyr-OH stock is yielding progressively lower conversion rates in papain-catalyzed synthesis. What is happening? A: The primary cause of activity loss in tyrosine-containing peptides during storage is the oxidation of the tyrosine residue [2]. The phenolic side chain is oxidized by trace oxygen, UV light, or transition metal ions, generating a phenoxonium intermediate or radical that rapidly condenses to form dityrosine cross-links[3][4]. This structural alteration prevents the peptide from properly docking into the active site of the enzyme. Correction: Always store the lyophilized powder in an amber vial flushed with an inert gas (Argon or Nitrogen) to displace oxygen[5].

Issue 2: Incomplete solubility or formation of a cloudy suspension upon thawing.

Q: After storing a reconstituted solution of Z-Val-Tyr-OH at -20°C, it appears cloudy upon thawing and won't fully redissolve. Why? A: This is a classic symptom of two concurrent issues: moisture-induced aggregation and pH-dependent insolubility . Repeated freeze-thaw cycles cause micro-fluctuations in pH and localized concentration spikes of the peptide as the solvent freezes[6]. Furthermore, if the tyrosine has oxidized into dityrosine, the resulting dimers are highly hydrophobic and insoluble in standard aqueous buffers. Correction: Never subject the peptide to multiple freeze-thaw cycles. Reconstitute once, aliquot into single-use vials, and flash-freeze.

Issue 3: Unintended deprotection of the N-terminus.

Q: Mass spectrometry (LC-MS) reveals a mass corresponding to H-Val-Tyr-OH (loss of 134 Da). How did the Cbz group fall off? A: While the Cbz group is highly stable to mild bases and standard peptide coupling conditions, it is extremely labile to catalytic hydrogenation and strong acids (e.g., HBr in acetic acid). If your storage environment or assay buffer contains strong reducing agents, trace heavy metals, or highly acidic contaminants, the benzyl ester linkage will cleave, releasing carbon dioxide and benzyl alcohol, leaving the free amine [H-Val-Tyr-OH].

Quantitative Storage Data

To ensure maximum shelf life, adherence to strict environmental controls is mandatory. The following table summarizes the expected stability of Z-Val-Tyr-OH under various conditions[5][6][7].

Physical StateStorage TemperatureEnvironmental ControlsExpected Shelf LifePrimary Degradation Risk
Lyophilized Powder -80°CDesiccated, Dark, Argon-flushed> 2 - 3 YearsNegligible if sealed
Lyophilized Powder -20°CDesiccated, Dark1 - 2 YearsSlow oxidation
Lyophilized Powder +4°CDesiccated, Dark1 - 4 WeeksMoisture absorption
Solution (pH 5.0-6.0) -80°CSingle-use aliquots6 - 12 MonthsAggregation
Solution (pH > 7.0) -20°CMultiple freeze-thaw cycles< 1 WeekDityrosine formation, Hydrolysis

Experimental Methodologies

Protocol A: Self-Validating Reconstitution & Aliquoting Workflow

Purpose: To dissolve Z-Val-Tyr-OH without inducing aggregation, while minimizing freeze-thaw degradation.

  • Equilibration: Remove the lyophilized vial from the -20°C/-80°C freezer. Do not open it immediately. Allow it to sit in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which instantly condenses on the powder, triggering rapid hydrolysis[6].

  • Primary Solubilization: Add a minimal volume (e.g., 50-100 µL) of an anhydrous, MS-grade organic solvent such as DMSO or DMF. Vortex gently until the powder is completely dissolved. Causality: The Cbz group and the aromatic tyrosine ring make this dipeptide highly hydrophobic. Starting with an aqueous buffer will cause micelle formation and incomplete dissolution.

  • Aqueous Dilution: Slowly dilute the solution to your working concentration using a sterile, slightly acidic buffer (pH 5.0 - 6.0). Causality: Alkaline conditions (pH > 7) dramatically accelerate the susceptibility of the tyrosine phenol group to oxidation[2].

  • Aliquoting: Divide the solution into sterile, amber-colored single-use microcentrifuge tubes (e.g., 100 µL per tube).

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.

Workflow Step1 Equilibrate Lyophilized Vial to Room Temp Step2 Dissolve in Anhydrous Solvent (e.g., DMSO) Step1->Step2 Prevents Condensation Step3 Dilute in Aqueous Buffer (pH 5.0-6.0) Step2->Step3 Ensures Solubility Step4 Aliquot into Single-Use Vials Step3->Step4 Minimizes Freeze-Thaw Step5 Flash Freeze & Store at -20°C to -80°C Step4->Step5 Long-Term Stability QC HPLC-MS QC Check (Verify Purity) Step5->QC Periodic Validation

Self-validating workflow for Z-Val-Tyr-OH reconstitution and long-term storage.

Protocol B: HPLC-MS Detection of Tyrosine Oxidation

Purpose: To verify the structural integrity of stored Z-Val-Tyr-OH stocks prior to critical enzymatic assays.

  • Sample Preparation: Thaw a single-use aliquot at room temperature. Dilute to a final concentration of 50 µg/mL using Mobile Phase A (0.1% Formic Acid in HPLC-grade Water).

  • Chromatography Setup: Use a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spectrometry Detection: Run the MS in positive electrospray ionization (ESI+) mode.

  • Data Analysis (Self-Validation):

    • Look for the intact target mass: [M+H]+ ≈ 429.2 Da (Exact mass of C23H28N2O6 is 428.19 Da).

    • Troubleshooting indicator: Scan for a mass shift of -2 Da (formation of a quinone intermediate) or a mass of ≈ 855 Da , which indicates the formation of a dityrosine dimer[2][4]. If dimers are present >5% relative abundance, discard the aliquot.

References

  • The peptide NCbz-Val-Tyr-OMe and aromatic π–π interactions. IUCr Journals / Acta Crystallographica Section C.[Link]

  • Peptide Storage & Stability: A Definitive Guide. Honest Peptide.[Link]

  • Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. National Institutes of Health (NIH) / PMC.[Link]

  • Horseradish Peroxidase Oxidation of Tyrosine-Containing Peptides and Their Subsequent Polymerization. Biochemistry - ACS Publications.[Link]

  • Peptide Storage and Handling Guidelines. GenScript.[Link]

Sources

Troubleshooting

Part 1: Mechanistic Insights &amp; Troubleshooting FAQs

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in peptide chemistry: overcoming the severe steric hindrance encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in peptide chemistry: overcoming the severe steric hindrance encountered during the coupling of beta-branched amino acids (like Valine) to bulky residues (like Tyrosine).

Rather than providing a generic protocol, this guide is structured to explain the causality behind every experimental choice. By understanding the mechanistic barriers of the Z-Val-Tyr-OH coupling, you can implement a self-validating workflow that guarantees high yields and preserves stereochemical integrity.

Q1: Why does the coupling of Z-Val-OH and Tyrosine derivatives consistently result in sluggish kinetics, low yields, and truncated sequences? A: The difficulty stems from a severe kinetic bottleneck caused by dual steric shielding. Valine is a beta-branched amino acid; the bulky methyl groups on its β -carbon create a dense steric shield around the activated carbonyl carbon[1]. Tyrosine compounds this issue with its own bulky phenolic side chain. When these two residues approach each other, the steric clash significantly increases the activation energy required for the nucleophilic attack by the Tyrosine amine[2]. This kinetic slowdown allows competing unimolecular side reactions—specifically, the cyclization of the activated Z-Val-OH into an oxazolone—to outcompete peptide bond formation, leading to massive yield losses and racemization[1].

Q2: Which coupling reagents are scientifically proven to overcome this specific beta-branched steric clash? A: Standard carbodiimides (like DCC or DIC alone) are insufficiently reactive for this specific coupling and will lead to high levels of epimerization. To force the reaction forward, you must use highly efficient uronium/aminium salts like HATU or COMU [3]. HATU utilizes a 7-azabenzotriazole (HOAt) leaving group. The nitrogen atom in the pyridine ring of HOAt acts as an intramolecular general base catalyst (a "neighboring group effect"), which actively guides the incoming Tyrosine amine toward the sterically shielded carbonyl of Valine[4]. COMU offers similar, and sometimes superior, reactivity with the added benefit of a safer, non-explosive profile and water-soluble byproducts[3].

Q3: How does base selection impact the coupling efficiency and racemization of Z-Val-OH? A: The choice of base is as critical as the coupling reagent. Using a strong, unhindered base can cause base-catalyzed abstraction of the α -proton of the activated Z-Val-OH, leading to irreversible epimerization. N,N-Diisopropylethylamine (DIPEA/DIEA) is the gold standard for this workflow. Its own steric hindrance prevents it from acting as a competing nucleophile or easily abstracting the α -proton, while it remains basic enough to deprotonate the Tyrosine amine and drive the coupling forward.

Part 2: Reagent Selection & Quantitative Comparison

To select the optimal reagent system for your specific scale and purification capabilities, consult the performance matrix below.

Coupling Reagent SystemRelative Reactivity with Hindered ResiduesRacemization SuppressionByproduct Removal
HATU / DIPEA Very HighExcellent (via HOAt leaving group)Moderate (requires thorough aqueous washes)
COMU / DIPEA Very HighExcellent (Oxyma-based)Easy (Water-soluble byproducts)
DIC / OxymaPure HighVery GoodEasy (Diisopropylurea is soluble in organic solvents)
DCC / HOBt LowModerateDifficult (DCU is highly insoluble)

Data synthesized from comparative studies on hindered peptide couplings and carbodiimide reactivity[3][5].

Part 3: Mechanistic & Experimental Visualizations

LogicTree Problem Challenge: Z-Val-OH + H-Tyr-OR Coupling Cause Steric Hindrance: Beta-branched Val & Bulky Tyr Problem->Cause Consequence Sluggish Kinetics & High Racemization Risk Cause->Consequence Solution Intervention: High-Efficiency Activation Consequence->Solution Requires HATU HATU / DIPEA Neighboring group effect Solution->HATU COMU COMU / DIPEA High reactivity, green solvent Solution->COMU

Logical decision tree for overcoming steric hindrance in Z-Val-Tyr coupling.

Workflow S1 1. Dissolve Z-Val-OH & HATU in DMF (0°C) S2 2. Add DIPEA dropwise (Activate for 5 mins) S1->S2 S3 3. Add H-Tyr(tBu)-OMe (Nucleophilic attack) S2->S3 S4 4. Stir at RT (2-4 hrs) Monitor via LC-MS S3->S4 S5 5. Aqueous Workup & Organic Extraction S4->S5

Step-by-step experimental workflow for HATU-mediated Z-Val-Tyr-OH synthesis.

Part 4: Self-Validating Experimental Protocol

To synthesize the dipeptide, we couple Z-Val-OH to a C-protected Tyrosine (e.g., H-Tyr(tBu)-OMe) to prevent polymerization, followed by downstream ester hydrolysis to yield Z-Val-Tyr-OH. This protocol utilizes a self-validating system : built-in analytical checkpoints ensure that each mechanistic step has occurred before proceeding.

Step 1: Reagent Solubilization & Stoichiometry Control

  • Action: In an oven-dried flask under inert atmosphere, dissolve 1.0 equivalent of Z-Val-OH and 0.95 equivalents of HATU in anhydrous DMF (0.1 M concentration).

  • Causality: Using a slight stoichiometric deficit of HATU (0.95 eq) is a critical safeguard. It ensures that no unreacted uronium salt remains to react with and permanently cap the Tyrosine amine in Step 3[4].

Step 2: Low-Temperature Activation

  • Action: Cool the mixture to 0°C using an ice bath. Add 2.0 equivalents of DIPEA dropwise while stirring. Allow activation to proceed for exactly 5 minutes.

  • Causality: The low temperature thermodynamically disfavors the unimolecular cyclization of the activated ester into an oxazolone, which is the primary pathway for Valine racemization[1].

  • Validation Checkpoint 1: Remove a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You must observe the complete disappearance of the Z-Val-OH mass and the appearance of the active HOAt-ester mass before proceeding.

Step 3: Nucleophilic Addition

  • Action: Add 1.1 equivalents of H-Tyr(tBu)-OMe hydrochloride to the activated mixture.

  • Causality: The slight excess of the Tyrosine nucleophile drives the equilibrium of the sluggish, sterically hindered reaction forward, maximizing the consumption of the highly valuable activated Z-Val-OH.

Step 4: Propagation & Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Validation Checkpoint 2: Perform TLC (Eluent: EtOAc/Hexane) or LC-MS every hour. The system validates itself when the Tyrosine derivative is entirely consumed and the target dipeptide mass (Z-Val-Tyr(tBu)-OMe) dominates the spectra. Do not proceed to workup until this is analytically confirmed.

Step 5: Isolation and Workup

  • Action: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer successively with 5% aqueous Citric Acid (3x), saturated aqueous NaHCO3​ (3x), and Brine (1x). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Causality: The citric acid wash protonates and removes the excess DIPEA and any remaining basic byproducts. The bicarbonate wash neutralizes and removes acidic byproducts (like HOAt)[4]. The resulting protected dipeptide can then be subjected to standard mild basic hydrolysis (LiOH in THF/Water) to yield the final Z-Val-Tyr-OH.

Part 5: References

  • Side reactions in peptide synthesis: An overview Source: Bibliomed URL:[Link]

  • Problematic sequences for solid phase peptide synthesis sequence Source: Peptide661 Wiki URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Assessing the Purity of Synthesized Z-Val-Tyr-OH Peptides: RP-HPLC vs. UPLC-HRMS

As a Senior Application Scientist, I frequently encounter challenges in validating the purity of short, protected peptide intermediates. Z-Val-Tyr-OH (N-benzyloxycarbonyl-valyl-tyrosine) is a critical dipeptide derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in validating the purity of short, protected peptide intermediates. Z-Val-Tyr-OH (N-benzyloxycarbonyl-valyl-tyrosine) is a critical dipeptide derivative widely utilized as a substrate in proteolytic enzyme assays (such as pepsin and thermolysin studies) and as a building block in complex peptide synthesis.

Because Z-Val-Tyr-OH contains a bulky, hydrophobic benzyloxycarbonyl (Z) protecting group and a phenolic tyrosine residue, its synthesis is prone to specific impurities. These include unreacted starting materials (Z-Val-OH), epimerized byproducts (e.g., Z-D-Val-Tyr-OH due to racemization during coupling), and incomplete deprotection artifacts[1]. Failing to accurately quantify and eliminate these impurities can severely skew downstream kinetic assays or lead to failure in subsequent peptide elongation steps.

This guide objectively compares the industry-standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with the more advanced Ultra-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UPLC-HRMS) for assessing Z-Val-Tyr-OH purity, providing actionable protocols and comparative experimental data.

Comparative Analysis of Analytical Platforms

To establish a self-validating analytical system, we must select a platform that not only separates the target peptide from its impurities but also definitively identifies the nature of those impurities.

Analytical ParameterRP-HPLC-UV (Standard)UPLC-HRMS (Advanced)Capillary Electrophoresis (CE)
Primary Mechanism Hydrophobic interactionHydrophobicity + Exact Mass ( m/z )Charge-to-mass ratio
Detection Limit (LOD) ~0.1% - 0.5%< 0.01%~0.5% - 1.0%
Impurity Identification Retention time matching onlyExact mass and MS/MS fragmentationMigration time matching
Run Time 20 - 30 minutes5 - 10 minutes15 - 20 minutes
Best Suited For Routine batch releaseStructural characterization & trace impuritiesOrthogonal validation
Cost per Sample LowHighMedium

Expert Insight: While RP-HPLC with UV detection at 214 nm (where the peptide bond absorbs) is the workhorse for quantifying relative purity via peak area integration[2], it lacks the specificity to differentiate co-eluting isobaric impurities. UPLC-HRMS resolves this by combining sub-2 μm particle separation with time-of-flight (TOF) or Orbitrap mass detection, allowing us to identify mass shifts as small as 1 Da (e.g., deamidation)[3].

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in causality: every reagent and parameter is chosen to suppress ionization artifacts and maximize the resolution of the hydrophobic Z-group.

Method A: Routine Purity Assessment via RP-HPLC-UV

Causality: We utilize a C18 column because the Z-protecting group and the valine side chain impart significant hydrophobicity to the dipeptide. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to suppress the ionization of the C-terminal carboxylate and the tyrosine hydroxyl, ensuring sharp peak shapes.

  • Sample Preparation: Dissolve 1.0 mg of synthesized Z-Val-Tyr-OH in 1.0 mL of 50:50 Water:Acetonitrile containing 0.1% TFA. Vortex for 30 seconds and sonicate for 2 minutes. Filter through a 0.22 μm PTFE syringe filter to remove insoluble aggregates.

  • Column Selection: C18 analytical column (4.6 mm × 150 mm, 5 μm particle size, 100 Å pore size).

  • Mobile Phase:

    • Buffer A: 0.1% TFA in LC-MS grade H2​O .

    • Buffer B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: 5% B to 65% B over 25 minutes. Rationale: The broad gradient ensures that highly polar deletion sequences elute early, while the intact, hydrophobic Z-protected peptide elutes mid-gradient.

  • Detection: UV absorbance at 214 nm (peptide bond) and 254 nm (aromatic rings of the Z-group and Tyrosine).

  • Data Analysis: Calculate purity by dividing the area of the Z-Val-Tyr-OH main peak by the total integrated area of all peaks[4].

Method B: Advanced Impurity Characterization via UPLC-HRMS

Causality: TFA causes severe ion suppression in electrospray ionization (ESI). Therefore, we replace TFA with 0.1% Formic Acid (FA), which provides sufficient protonation for positive ion mode ESI without quenching the MS signal[3].

  • Sample Preparation: Dilute the stock solution to a final concentration of 0.1 mg/mL using 0.1% FA in water.

  • Column: C18 UPLC column (2.1 mm × 50 mm, 1.7 μm particle size).

  • Mobile Phase: Buffer A (0.1% FA in H2​O ) and Buffer B (0.1% FA in Acetonitrile).

  • Gradient: 10% B to 90% B over 7 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters: Positive ESI mode. Capillary voltage: 3.0 kV. Mass range: m/z 100–1000.

  • Validation: Extract the exact mass of protonated Z-Val-Tyr-OH ( [M+H]+ theoretical m/z = 415.1869). Identify impurities by generating extracted ion chromatograms (EICs) for expected byproducts (e.g., Z-Val-OH, m/z = 252.12).

Quantitative Data Comparison

The following table summarizes mock validation data from a synthesized batch of Z-Val-Tyr-OH, comparing the resolution and impurity detection capabilities of both methods.

Analyte / ImpurityRP-HPLC-UV (Retention Time)UPLC-HRMS (Retention Time)Observed m/z [M+H]+ Relative Abundance
Z-Val-Tyr-OH (Target) 14.25 min3.85 min415.187196.5%
Z-Val-OH (Unreacted) 11.10 min2.90 min252.12351.8%
H-Val-Tyr-OH (Deprotected) 4.50 min1.15 min281.15011.2%
Z-D-Val-Tyr-OH (Epimer) 14.40 min (Co-eluting)3.95 min415.18710.5%

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for assessing peptide purity, highlighting the decision-making process between routine UV quantification and advanced MS characterization.

PeptidePurityWorkflow Synthesis Z-Val-Tyr-OH Crude Synthesis SamplePrep Sample Preparation (Filtration & Dilution) Synthesis->SamplePrep Decision Select Analytical Platform SamplePrep->Decision HPLC RP-HPLC-UV (0.1% TFA) Decision->HPLC Routine QA LCMS UPLC-HRMS (0.1% Formic Acid) Decision->LCMS Trace Impurities UVData UV Chromatogram (Peak Area %) HPLC->UVData MSData Extracted Ion Chromatogram (Exact Mass & MS/MS) LCMS->MSData Purity Final Purity Assessment UVData->Purity MSData->Purity

Caption: Workflow for Z-Val-Tyr-OH purity assessment comparing RP-HPLC and UPLC-HRMS pathways.

References

  • MtoZ Biolabs. Mechanism of Peptide Purity Analysis. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Val-Tyr Containing Peptides: Evaluating the Role of Z-Val-Tyr-OH in Solution-Phase Strategies

Abstract The Valine-Tyrosine (Val-Tyr) dipeptide motif is a constituent of numerous biologically active peptides, making its efficient and high-purity synthesis a topic of significant interest for researchers in drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Valine-Tyrosine (Val-Tyr) dipeptide motif is a constituent of numerous biologically active peptides, making its efficient and high-purity synthesis a topic of significant interest for researchers in drug discovery and development. The two primary methodologies for peptide synthesis are solution-phase peptide synthesis (SPPS), also known as liquid-phase, and solid-phase peptide synthesis (SPPS).[1] This guide provides an in-depth, objective comparison of these strategies for constructing Val-Tyr containing peptides. We will place a special focus on the utility of the N-terminally protected dipeptide, Z-Val-Tyr-OH (N-Benzyloxycarbonyl-L-valyl-L-tyrosine), as a strategic building block in solution-phase chemistry. By examining the causality behind experimental choices, comparing performance metrics, and providing detailed protocols, this guide aims to equip researchers with the technical insights required to select the optimal synthetic route for their specific objectives, whether for laboratory research or large-scale production.[2][3]

Chapter 1: Foundational Principles of Peptide Synthesis

The creation of a peptide bond between two amino acids is a deceptively complex chemical endeavor. To ensure the formation of a specific, desired sequence and prevent unwanted polymerization or side-chain reactions, a carefully orchestrated strategy of protection and activation is mandatory.[4][5]

The Core Challenge: Controlled Amide Bond Formation

Directly mixing two amino acids will not result in a specific dipeptide. The process requires two key manipulations:

  • Protecting Groups: Reactive functional groups (the α-amino group and any reactive side chains) not involved in the desired peptide bond must be temporarily masked.[4]

  • Carboxyl Group Activation: The carboxylic acid of one amino acid must be activated to make it more susceptible to nucleophilic attack by the free amino group of the other.[6]

A Chemist's Toolkit: Protecting Group Strategies

The choice of protecting groups is fundamental to the success of a peptide synthesis campaign. An effective strategy relies on orthogonality , where different protecting groups can be removed under distinct chemical conditions without affecting others.[4]

The most common N-terminal (Nα) protecting groups include:

  • Z (or Cbz) Group (Benzyloxycarbonyl): Introduced by Bergmann and Zervas in 1932, the Z-group is a cornerstone of classical, solution-phase synthesis.[7][8] It is typically installed using benzyl chloroformate (Cbz-Cl) and removed under neutral conditions via catalytic hydrogenation (e.g., H₂ over a Palladium catalyst), which cleaves the bond to release toluene and carbon dioxide.[7][8] This mild removal process is a key advantage, leaving many other functional groups untouched.

  • Boc Group (tert-butyloxycarbonyl): This group is stable to base but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA).[5][8] The Boc/Bzl protection scheme was the foundation for early solid-phase synthesis.[9]

  • Fmoc Group (9-fluorenylmethyloxycarbonyl): The Fmoc group is stable to acid but is removed by a mild base, typically a solution of piperidine in DMF.[5] The Fmoc/tBu strategy is now the most widely used approach in solid-phase peptide synthesis due to its milder final cleavage conditions compared to Boc-based methods.[10]

The Two Major Arenas: Solution-Phase vs. Solid-Phase Synthesis

Every peptide synthesis campaign is executed in one of two environments: in solution or on a solid support.

  • Solution-Phase Peptide Synthesis (SPPS): Also known as liquid-phase synthesis, this is the classical approach where all reactions—coupling and deprotection—occur in a homogeneous solution.[1] Intermediates must be isolated and purified after each step, often through extraction or crystallization, which can be labor-intensive but allows for characterization at every stage.[2]

  • Solid-Phase Peptide Synthesis (SPPS): Pioneered by R.B. Merrifield, this technique involves anchoring the first amino acid to an insoluble polymer resin.[11] The peptide chain is then assembled in a stepwise manner. A key advantage is that excess reagents and by-products are simply washed away by filtration, which makes the process easy to automate and ideal for synthesizing long peptides.[1][2]

G cluster_0 Solution-Phase Synthesis (SPPS) cluster_1 Solid-Phase Synthesis (SPPS) A Reactants in Solution B Coupling/ Deprotection A->B Next Cycle C Workup & Purification (e.g., Extraction, Crystallization) B->C Next Cycle D Isolated Intermediate C->D Next Cycle D->A Next Cycle E Amino Acid + Reagents in Solution G Coupling/ Deprotection E->G F Resin-Bound Peptide F->G H Filtration & Washing G->H Excess Reagents Removed H->F Next Cycle

Caption: Core workflows of Solution-Phase vs. Solid-Phase synthesis.

Chapter 2: The Z-Val-Tyr-OH Approach: A Solution-Phase Deep Dive

For the synthesis of shorter peptides, particularly at a larger scale, a solution-phase strategy using a pre-formed dipeptide building block like Z-Val-Tyr-OH can offer distinct advantages.

Rationale for Using a Dipeptide Building Block

Synthesizing a peptide using a dipeptide fragment, rather than single amino acids, is known as a "fragment condensation" approach. The primary motivations for this strategy are:

  • Reduction of Synthetic Cycles: It inherently halves the number of coupling and deprotection steps required for that segment of the sequence.

  • Minimization of Side Reactions: Each synthetic cycle carries a risk of side reactions (e.g., racemization, incomplete coupling). Reducing the number of cycles can lead to a cleaner crude product.

  • Improved Solubility: In some cases, peptide intermediates can become insoluble as the chain grows, complicating synthesis.[7] Using larger, potentially more soluble fragments can mitigate this issue.

Z-Val-Tyr-OH is a valuable building block because the Z-group on the N-terminal valine provides robust protection, while the free carboxylic acid on tyrosine is ready for activation and coupling to the next amino acid or peptide fragment.

Experimental Protocol: Synthesis of a Tripeptide (Z-Val-Tyr-Ala-OMe)

This protocol outlines the coupling of Z-Val-Tyr-OH with L-Alanine methyl ester (H-Ala-OMe) as a representative example of chain elongation in solution-phase synthesis.

Materials:

  • Z-Val-Tyr-OH

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl Acetate, 1N HCl, Saturated NaHCO₃ solution, Saturated NaCl solution (Brine).

Step-by-Step Methodology:

  • Amine Salt Neutralization:

    • Dissolve H-Ala-OMe·HCl (1.0 eq) in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add NMM (1.0 eq) dropwise to neutralize the hydrochloride salt, forming the free amine. Stir for 15 minutes.

    • Causality: The coupling reaction requires a free amine (a nucleophile). The starting material is often a more stable hydrochloride salt, which must be neutralized in situ before coupling.

  • Carboxyl Group Activation:

    • In a separate flask, dissolve Z-Val-Tyr-OH (1.0 eq) and HOBt (1.1 eq) in a minimal amount of DMF, then dilute with DCM.

    • Cool the solution to 0°C.

    • Add DIC (1.1 eq) to the solution and stir for 20 minutes. A white precipitate of diisopropylurea (DIU) may begin to form.

    • Causality: DIC is a carbodiimide that activates the carboxylic acid, making it highly reactive.[12] However, this activated species is prone to racemization. HOBt is added as an auxiliary nucleophile that traps the activated acid to form an OBt-ester. This ester is less reactive than the initial O-acylisourea but is highly efficient at acylating the amine with very low levels of racemization.[12][13]

  • Coupling Reaction:

    • Add the neutralized alanine solution from Step 1 to the activated Z-Val-Tyr-OH solution from Step 2.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Causality: The nucleophilic nitrogen of alanine attacks the activated carbonyl carbon of the OBt-ester, forming the new peptide bond and releasing HOBt.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DIU byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl, water, saturated NaHCO₃ solution, and finally brine.

    • Causality: The acidic wash removes any unreacted base (NMM). The basic wash removes unreacted Z-Val-Tyr-OH and HOBt. The brine wash removes residual water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) or by column chromatography.

  • Characterization:

    • The identity and purity of the final product, Z-Val-Tyr-Ala-OMe, should be confirmed using analytical techniques such as HPLC, Mass Spectrometry (MS), and NMR spectroscopy.[14][15]

Solution-Phase Workflow Visualization

G cluster_0 Amine Component Preparation cluster_1 Carboxyl Component Activation cluster_2 Coupling & Purification A H-Ala-OMe·HCl in DCM B Add NMM at 0°C A->B C Free Amine: H-Ala-OMe B->C G Combine & React (0°C to RT) C->G D Z-Val-Tyr-OH + HOBt in DCM/DMF E Add DIC at 0°C D->E F Activated OBt-Ester E->F F->G H Filter DIU G->H I Aqueous Wash (Acid, Base, Brine) H->I J Dry & Concentrate I->J K Purify (Recrystallization/Chromatography) J->K L Z-Val-Tyr-Ala-OMe (Final Product) K->L

Caption: Workflow for the solution-phase synthesis of a tripeptide.

Chapter 3: Comparative Analysis: Alternative Synthetic Strategies

To fully appreciate the context of the Z-Val-Tyr-OH approach, it must be compared against the modern workhorse of peptide chemistry: stepwise solid-phase peptide synthesis.

Stepwise Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

Here, we outline the synthesis of the same target peptide sequence (H-Val-Tyr-Ala-OH) using automated or manual SPPS.

Experimental Protocol Outline:

  • Resin Preparation: A suitable resin, such as a Wang or 2-Chlorotrityl chloride resin, is chosen to yield a C-terminal carboxylic acid upon cleavage.[9][16] The resin is swelled in a suitable solvent like DMF.

  • First Amino Acid Loading: The first C-terminal amino acid, Fmoc-Ala-OH, is coupled to the resin, typically using DIC and a catalytic amount of DMAP.[16] Any unreacted sites on the resin are then "capped" (e.g., with acetic anhydride) to prevent the formation of deletion sequences.

  • Deprotection: The Fmoc group is removed from the resin-bound alanine using a 20% solution of piperidine in DMF.[17]

  • Second Amino Acid Coupling: The next amino acid, Fmoc-Tyr(tBu)-OH, is activated in situ with a coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma) and a base (DIPEA) and coupled to the free amine on the resin.[6][18]

    • Causality: The phenolic hydroxyl group of tyrosine is reactive and must be protected to prevent side reactions.[19] The tert-butyl (tBu) ether is a common choice as it is stable to the basic Fmoc deprotection conditions but is cleaved by the final TFA cocktail.[20]

  • Repeat Cycle: The deprotection (Step 3) and coupling (Step 4) steps are repeated for the final amino acid, Fmoc-Val-OH.

  • Final Deprotection: The N-terminal Fmoc group is removed.

  • Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups (like Tyr(tBu)) are simultaneously removed by treating the resin with a strong acid cocktail, typically 95% TFA with scavengers (e.g., water, triisopropylsilane (TIS)).[21]

    • Causality: Scavengers are critical to trap the reactive carbocations (e.g., t-butyl cations) generated during deprotection, which could otherwise modify sensitive residues like tyrosine or tryptophan.[21]

  • Isolation: The crude peptide is precipitated from the cleavage cocktail with cold diethyl ether, isolated, and purified by reverse-phase HPLC.[16]

Performance Comparison: Solution-Phase vs. Solid-Phase

The choice between these two powerful techniques depends entirely on the specific goals of the project.

ParameterZ-Val-Tyr-OH (Solution-Phase)Stepwise SPPS (Fmoc/tBu)Rationale & Field Insights
Scalability Excellent. Easily scaled to multi-gram or kilogram quantities.[3]Good. Can be scaled, but requires large amounts of resin and solvent, increasing cost.[1]Solution-phase is often the method of choice for industrial manufacturing of short peptides due to better economies of scale.[3][11]
Purification Challenging. Intermediates must be purified at each step via crystallization or chromatography.[1]Simplified. Excess reagents are washed away; only the final product requires purification.[2]The ease of purification in SPPS is a major advantage for research-scale synthesis and for long peptides where intermediates may be difficult to isolate.
Labor Intensity High. Requires manual workup and purification for each step. Difficult to automate.[1]Low. The process is highly amenable to automation, enabling high-throughput synthesis.[2]Automated synthesizers make SPPS extremely efficient for producing many different peptides or very long sequences.
Yield Can be high, but losses occur at each purification step.[22]Overall yield can be lower for long peptides due to cumulative inefficiencies at each step.[3]A recent study comparing strategies for a tetrapeptide showed SPPS had a 54% yield, while a solution-phase approach had a 43% yield.[22]
Purity (Crude) Variable. Depends on the success of intermediate purifications.Often contains closely related impurities (deletion/truncation sequences) that can be hard to separate.[3][15]SPPS can yield high-purity final products (e.g., 96% in one study), but purification from similar impurities is the main challenge.[11][22]
Ideal Application Large-scale synthesis of short peptides (≤10-15 amino acids) and peptide fragments.[11]Research-scale synthesis, long peptides (>15 amino acids), peptide libraries, and process automation.[2][11]The choice is a trade-off between the upfront labor of solution-phase and the material costs and final purification challenge of SPPS.
Other Noteworthy Alternatives
  • Hybrid (Fragment Condensation) Approach: This strategy combines the best of both worlds. Short, protected peptide fragments are synthesized via SPPS, cleaved from the resin while keeping their side-chain protection intact, and then coupled together in solution.[3]

  • Enzymatic Synthesis: Utilizing enzymes like proteases in reverse, this method offers high stereospecificity (no racemization) and can be performed in aqueous systems, aligning with green chemistry principles.[7] A chemo-enzymatic method has been reported for the synthesis of Z-Asp-Val-Tyr-OH.[23]

  • Minimal Protection Strategy: Recent advances aim to reduce the reliance on side-chain protecting groups, especially for residues like Tyr and Arg.[24] This "green chemistry" approach simplifies the synthesis and dramatically reduces the amount of TFA needed for final cleavage.[25]

Conclusion: Selecting the Optimal Strategy

There is no single "best" method for peptide synthesis; the optimal choice is dictated by the specific requirements of the peptide and the goals of the researcher.

  • The Z-Val-Tyr-OH solution-phase approach remains a powerful and economically viable strategy for the large-scale industrial production of short peptides . Its main advantages are scalability and the potential for high purity through the isolation and characterization of intermediates. However, it is labor-intensive and less practical for long sequences.

  • Solid-Phase Peptide Synthesis (SPPS) is the undisputed workhorse for research and discovery . Its amenability to automation, ease of purification, and ability to construct long and complex peptides make it the go-to method for most laboratory applications.[11] While scalable, the costs associated with large quantities of resin and solvents can become significant.

As a Senior Application Scientist, the recommendation is clear: for rapid synthesis of diverse or long peptides at the milligram-to-gram scale, automated SPPS is the superior choice. For process development and multi-kilogram campaigns of a specific, short peptide, a well-optimized solution-phase fragment condensation strategy utilizing building blocks like Z-Val-Tyr-OH should be strongly considered for its cost-effectiveness and scalability.

References

  • Vertex AI Search. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis?
  • Royal Society of Chemistry. Greening the synthesis of peptide therapeutics: an industrial perspective. (2020). [Link]

  • Neuland Labs. Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? (2013). [Link]

  • AAPPTec. Planning a Peptide Synthesis.[Link]

  • Thieme. 4 Synthesis of Peptides.[Link]

  • Beilstein-Institut. Peptide synthesis: ball-milling, in solution, or on solid support, what is the best strategy? (2017). [Link]

  • Aapptec Peptides. Coupling Reagents.[Link]

  • Springer Nature. Protecting Groups in Peptide Synthesis.[Link]

  • Google Patents. US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). [Link]

  • Chemistry LibreTexts. 26.7: Peptide Synthesis. (2024). [Link]

  • National Institutes of Health. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.[Link]

  • Merck Millipore. Novabiochem® Coupling reagents.[Link]

  • ACS Publications. Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. (2022). [Link]

  • IntechOpen. Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. (2023). [Link]

  • ResearchGate. Mass spectrum of the carboxy terminal peptide Z-Tyr-Val-OH, m/z: 414.32.[Link]

  • PubMed. Synthesis of a precursor tripeptide Z-Asp-Val-Tyr-OH of thymopentin by chemo-enzymatic method. (2012). [Link]

  • Waters Corporation. Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. (2021). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Z-Val-tyr-OH: Personal Protective Equipment, Operational Protocols, and Disposal

For researchers, scientists, and professionals in drug development, the meticulous handling of synthetic peptides is fundamental to both personal safety and the integrity of experimental outcomes. Z-Val-tyr-OH (N-Carbobe...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of synthetic peptides is fundamental to both personal safety and the integrity of experimental outcomes. Z-Val-tyr-OH (N-Carbobenzyloxy-L-valyl-L-tyrosine) is a dipeptide derivative that, like many research chemicals, requires a comprehensive safety strategy. While a specific Safety Data Sheet (SDS) with quantitative exposure limits for Z-Val-tyr-OH is not consistently available, a robust safety protocol can be developed based on established best practices for handling similar peptide compounds and the general principles of laboratory safety mandated by organizations like the Occupational Safety and Health Administration (OSHA).[1][2][3]

This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. The core principle is to treat all research compounds of unknown toxicity with a high degree of caution.

Hazard Identification and Risk Assessment

Before handling Z-Val-tyr-OH, a thorough risk assessment is paramount.[2] Based on data from similar N-protected amino acid derivatives, the primary hazards to consider are:

  • Respiratory Tract Irritation: Inhalation of the lyophilized powder can lead to respiratory irritation.[4][5][6]

  • Serious Eye Irritation: Direct contact of the powder or solutions with the eyes can cause serious irritation.[6][7]

  • Skin Irritation: Prolonged or repeated contact with the skin may cause irritation.[6][7]

  • Unknown Biological Activity: As a research peptide, its full biological and toxicological effects may not be fully characterized.[4]

The following table summarizes the potential hazards and the rationale for mitigation:

Potential Hazard Route of Exposure Rationale for Precaution
Respiratory IrritationInhalationLyophilized powders are lightweight and can easily become airborne when handled.[4][8]
Eye IrritationEye ContactAccidental splashes during reconstitution or handling can introduce the compound into the eyes.[5][9]
Skin Irritation/AbsorptionSkin ContactDirect contact can lead to local irritation, and the potential for systemic absorption cannot be ruled out.[3][10]
Unknown ToxicityAll RoutesThe toxicological properties of many research peptides are not fully understood.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is a critical barrier to exposure and is mandated by OSHA standards.[1][2][9] The selection of PPE should be based on a thorough hazard assessment of the specific tasks to be performed.[2][3]

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety GogglesRequired for all handling procedures to protect against dust particles and splashes.[4][5][8] Should meet ANSI Z87.1 standards in the U.S.[5]
Face ShieldRecommended to be worn over safety goggles during procedures with a high risk of splashing, such as initial reconstitution of the powder or transfers of larger volumes.[4][5][11]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard recommendation for handling peptides.[4][5][9][12] For handling concentrated solutions or for prolonged tasks, consider double-gloving.[5] Always inspect gloves for tears or holes before use and change them immediately if they become contaminated.[5]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[8][9][12]
Respiratory Protection Certified Chemical Fume HoodAll weighing and handling of the lyophilized powder must be conducted in a certified chemical fume hood to prevent inhalation of aerosolized particles.[5][8]
RespiratorIn the rare event that a fume hood is not available, a NIOSH-approved respirator may be required.[3][10] The use of respirators must be part of a formal respiratory protection program.

Operational Plan: A Step-by-Step Protocol for Reconstitution

This protocol outlines the standard procedure for safely reconstituting lyophilized Z-Val-tyr-OH, integrating the necessary PPE and engineering controls at each step.

Objective: To prepare a stock solution of Z-Val-tyr-OH at a desired concentration.

Materials:

  • Vial of lyophilized Z-Val-tyr-OH

  • Appropriate sterile solvent (e.g., DMSO, DMF, sterile water)

  • Sterile, calibrated pipettes or syringes

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer or sonicator

  • Required PPE as specified above

Workflow for Safe Reconstitution

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal prep_ppe 1. Don PPE (Lab Coat, Goggles, Gloves) prep_hood 2. Prepare Workspace (Sanitize Fume Hood) prep_ppe->prep_hood prep_vial 3. Equilibrate Vial (Allow to reach room temp.) prep_hood->prep_vial handle_open 4. Open Vial Carefully prep_vial->handle_open Move to Fume Hood handle_add 5. Add Solvent Slowly handle_open->handle_add handle_dissolve 6. Dissolve Peptide (Gently swirl or vortex) handle_add->handle_dissolve handle_aliquot 7. Aliquot Solution handle_dissolve->handle_aliquot cleanup_dispose 8. Dispose of Waste (Tips, vials in hazardous waste) handle_aliquot->cleanup_dispose Complete Handling cleanup_clean 9. Clean Workspace cleanup_dispose->cleanup_clean cleanup_ppe 10. Doff PPE Correctly cleanup_clean->cleanup_ppe cleanup_wash 11. Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling and reconstitution of Z-Val-tyr-OH.

Detailed Procedure:

  • Preparation and Sanitization: Before beginning, don the required PPE (lab coat, safety goggles, and nitrile gloves).[8] Sanitize your work area within a certified chemical fume hood.

  • Equilibrate to Room Temperature: Remove the sealed vial of Z-Val-tyr-OH from cold storage (-20°C is recommended for long-term storage) and allow it to warm to room temperature before opening.[8] This prevents the condensation of moisture, which can degrade the peptide.

  • Open Vial: Inside the fume hood, carefully open the vial. Be mindful that the lyophilized powder is very light and can easily become airborne.

  • Add Solvent: Using a sterile, calibrated pipette, slowly add the appropriate volume of the recommended solvent down the side of the vial to avoid splashing the powder.

  • Dissolve Peptide: Close the vial and gently swirl or vortex to dissolve the peptide.[12] If necessary, sonication can be used to aid dissolution.[5]

  • Aliquot and Store: Once fully dissolved, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5] Store the aliquots at -20°C or -80°C.

  • Decontamination and Waste Disposal: Proceed to the disposal plan as outlined in the next section.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper waste disposal is a critical component of laboratory safety and environmental responsibility.[13] All materials that have come into contact with Z-Val-tyr-OH must be treated as hazardous chemical waste.[4][13] Never dispose of peptide solutions down the drain.[4]

Waste Type Disposal Procedure
Solid Waste All consumables that have come into contact with Z-Val-tyr-OH (e.g., gloves, pipette tips, empty vials, contaminated absorbent pads) must be collected in a designated, clearly labeled hazardous chemical waste container.[4][13] The label should include the chemical name and the appropriate hazard warnings.
Liquid Waste Unused or expired peptide solutions, as well as any solvents used for rinsing contaminated glassware, should be collected in a labeled hazardous liquid waste container.[4][13] Do not mix with incompatible waste streams.[13]
Sharps Waste Any needles or syringes used for transferring solutions must be disposed of in a puncture-resistant sharps container.[4]

Waste Management Workflow:

  • Segregation: At the point of generation, segregate waste into solid, liquid, and sharps containers.

  • Collection: Use only approved, chemically resistant containers for waste collection.[13] Ensure containers are tightly sealed and not overfilled (a maximum of 80% capacity is recommended).[13]

  • Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.[13]

By adhering to these rigorous safety protocols, researchers can confidently handle Z-Val-tyr-OH, minimizing personal risk and ensuring the integrity and reproducibility of their vital work.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 14). Google Cloud.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC.
  • Safety Tips for Handling Peptides in Your Research. (2026, February 21). Suzhou Peptides.
  • Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). (2025, December 9). Auspep.
  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
  • Personal protective equipment for handling Peptide R. Benchchem.
  • Personal protective equipment for handling Minigastrin. Benchchem.
  • Material Safety Data Sheet for CGP 42112. (2024, September 20). Peptide Institute, Inc.
  • SAFETY DATA SHEET for N-Benzyloxycarbonyl-L-tyrosine. (2024, February 10). Fisher Scientific.
  • Proper Disposal of H-Tyr(H2PO3)
  • SAFETY DATA SHEET for L-Tyrosine, USP. (2024, November 4). DC Fine Chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Val-tyr-OH
Reactant of Route 2
Reactant of Route 2
Z-Val-tyr-OH
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